molecular formula C11H14O4 B3002793 2-Ethyl-4,6-dimethoxybenzoic acid CAS No. 75996-28-0

2-Ethyl-4,6-dimethoxybenzoic acid

Cat. No.: B3002793
CAS No.: 75996-28-0
M. Wt: 210.229
InChI Key: KDBARSHHKWJTCZ-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-7-5-8(14-2)6-9(15-3)10(7)11(12)13/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBARSHHKWJTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-Ethyl-4,6-dimethoxybenzoic acid (CAS 75996-28-0) requires a disciplined approach to regiochemical control. As a Senior Application Scientist, I have structured this guide to prioritize the Directed Ortho Metalation (DoM) strategy. This route offers the highest atom economy and precision compared to classical electrophilic aromatic substitution, which often suffers from isomeric mixtures in poly-substituted systems.

Executive Summary & Strategic Rationale

This compound is a highly functionalized aromatic building block, often utilized in the synthesis of polyketide mimics, resorcylic acid lactones, and specialized pharmaceutical intermediates.

The core challenge in synthesizing this molecule is the precise introduction of the ethyl group relative to the existing oxygenation pattern.

  • Target Structure Analysis: The molecule features a benzoic acid core with methoxy groups at the C4 and C6 positions and an ethyl group at C2. (Note: Due to IUPAC priority, 6-ethyl-2,4-dimethoxybenzoic acid is the identical structure, but 2-ethyl-4,6-dimethoxy is the commonly cited isomer name).

  • Selected Route: Directed Ortho Metalation (DoM) .

    • Starting Material: 2,4-Dimethoxybenzoic acid .[1][2][3][4][5][6]

    • Mechanism: The carboxylate group (as a lithium salt) acts as a Directing Metalation Group (DMG), directing lithiation exclusively to the C6 position (ortho to the carboxylate and meta to the methoxy group). The C3 position (between two methoxy groups) is theoretically acidic but sterically hindered and less stabilized by the carboxylate coordination.

    • Advantage: This route avoids the multi-step reduction/oxidation sequences required if starting from acetophenones.

Retrosynthetic Analysis

The logic for selecting 2,4-dimethoxybenzoic acid becomes clear when visualizing the disconnection.

Retrosynthesis Target This compound (Target) Precursor 2,4-Dimethoxybenzoic acid (Starting Material) Target->Precursor C-C Bond Disconnection (DoM Strategy) Reagent Ethyl Iodide (EtI) (Electrophile) Target->Reagent

Figure 1: Retrosynthetic disconnection showing the direct orthogonality of the ethylation step.

Detailed Experimental Protocol

Method A: The Dianion Strategy (Direct Lithiation)

This protocol utilizes the "dianion" species—the first equivalent of base deprotonates the carboxylic acid, and the second removes the ortho-proton.

Safety Prerequisite: n-Butyllithium (n-BuLi) is pyrophoric. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials & Reagents
ReagentRoleStoichiometry
2,4-Dimethoxybenzoic acid Substrate1.0 equiv
n-Butyllithium (2.5 M in hexanes) Base (Lithiation)2.2 - 2.5 equiv
TMEDA (Tetramethylethylenediamine)Ligand/Aggregate breaker2.2 equiv
Ethyl Iodide (EtI)Electrophile3.0 equiv
THF (Anhydrous)Solvent0.1 M conc.[1][4][7]
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Cool under a stream of dry Argon.

    • Charge the flask with 2,4-Dimethoxybenzoic acid (1.0 equiv) and anhydrous THF (10 mL per gram of substrate).

  • Deprotonation (Dianion Formation):

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add TMEDA (2.2 equiv). This complexes the lithium, increasing the basicity of n-BuLi.

    • Slowly add n-BuLi (2.2 equiv) dropwise via syringe over 20 minutes.

      • Observation: The first equivalent forms the lithium carboxylate (precipitate may form). The second equivalent generates the soluble dianion (often a deep red or orange color).

    • Critical Step: Allow the mixture to stir at -78°C for 1 hour , then warm to 0°C for 30 minutes to ensure complete ortho-metalation.

  • Electrophilic Quench:

    • Cool the mixture back to -78°C .

    • Add Ethyl Iodide (3.0 equiv) dropwise.

    • Remove the cooling bath and allow the reaction to warm to room temperature (25°C) overnight.

  • Workup & Isolation:

    • Quench the reaction with 1N HCl (carefully, until pH < 2). This protonates the carboxylate and destroys excess organolithium.

    • Extract with Ethyl Acetate (3 x volumes) .

    • Wash the combined organic layers with Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough for subsequent steps.

    • If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc with 1% Acetic Acid).

Mechanistic Pathway & Validation

Understanding the "Why" ensures reproducibility. The reaction relies on the Complex Induced Proximity Effect (CIPE) .

Mechanism SM 2,4-Dimethoxybenzoic Acid Step1 Lithium Carboxylate (Salt Formation) SM->Step1 n-BuLi (1 eq) Step2 Ortho-Lithiated Species (Dianion at C6) Step1->Step2 n-BuLi (1 eq) / TMEDA Directing Group: COO- Li+ Product This compound Step2->Product Et-I / H3O+

Figure 2: Reaction pathway illustrating the sequential deprotonation and directed metalation.

Analytical Validation (Self-Validating System)

To confirm the synthesis of the correct isomer, use 1H NMR .

Proton SignalMultiplicityApprox.[8] Shift (ppm)Diagnostic Value
-COOH Broad Singlet11.0 - 13.0Confirms carboxylic acid retention.
Ar-H (C3) Doublet (J~2Hz)6.40Meta-coupling to H5.
Ar-H (C5) Doublet (J~2Hz)6.35Meta-coupling to H3.
-OCH₃ (x2) Singlets3.80 - 3.85Distinct environments confirm asymmetry.
-CH₂- (Ethyl) Quartet2.60 - 2.70Key Proof: Diagnostic of ethyl incorporation.
-CH₃ (Ethyl) Triplet1.15 - 1.25Coupled to methylene.

Note: If the ethyl group were at C3 (between methoxys), the aromatic protons would appear as singlets or show different coupling constants, and the symmetry would be different.

Process Troubleshooting

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete lithiation due to moisture or insufficient temperature.

    • Fix: Ensure THF is freshly distilled from Sodium/Benzophenone. Increase the metalation time at 0°C.

  • Issue: Formation of Ketone (Nucleophilic Attack).

    • Cause: n-BuLi attacking the carbonyl carbon of the carboxylate.

    • Fix: This is rare with electron-rich rings like dimethoxybenzene. However, if observed, switch to the Amide Protocol : Convert acid to N,N-diethyl-2,4-dimethoxybenzamide first, perform DoM, then hydrolyze.

  • Issue: Regioisomer Contamination.

    • Cause: Lithiation at C3 (between methoxys).

    • Fix: This is kinetically disfavored due to sterics. Ensure bulky base aggregation is broken up with TMEDA, which favors the thermodynamically stabilized ortho-carboxylate position.

References

  • Direct Lithiation of Benzoic Acids: Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Synthesis of Resorcylic Acid Derivatives: Vintonyak, V. V., et al. (2008). "Synthesis and Biological Evaluation of Cruentaren A and Neopeltolide." Dissertation, University of Tübingen. (Describes allylation of 2,4-dimethoxybenzoic acid via dianion). Link

  • General Protocol for Benzoic Acid Alkylation: Mortensen, D. S., et al. (2012). "Optimization of a Series of Triazole Containing Hsp90 Inhibitors." Journal of Medicinal Chemistry, 55, 21. Link

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which we build our understanding of a compound's pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth technical overview of 2-Ethyl-4,6-dimethoxybenzoic acid, a substituted benzoic acid derivative of interest. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally related analogs, offers a predictive and methodological framework for its comprehensive characterization. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities.

Molecular Identity and Structural Elucidation

This compound belongs to the family of substituted benzoic acids, which are notable scaffolds in medicinal chemistry[1]. The strategic placement of an ethyl group and two methoxy groups on the benzene ring is anticipated to significantly influence its chemical behavior, distinguishing it from its parent compound, benzoic acid.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₁₁H₁₄O₄

Molecular Weight: 210.23 g/mol

IUPAC Name: this compound

Predicted Physicochemical Parameters

In the absence of direct experimental data, computational models provide a valuable first approximation of a molecule's properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Development
Melting Point (°C) 185-187 (based on 2,6-dimethoxybenzoic acid)Influences formulation strategies and stability.
Boiling Point (°C) ~305 (estimated based on related structures)[2]Relevant for purification and processing.
pKa ~3.5 - 4.5Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding.
LogP ~2.0 - 2.5A key indicator of lipophilicity, which affects membrane permeability, protein binding, and metabolic stability.[3][4]
Aqueous Solubility LowDirectly impacts bioavailability and formulation options.

Experimental Determination of Key Physicochemical Properties

To rigorously characterize this compound, a series of well-defined experimental protocols are necessary. The following sections detail the methodologies for determining its critical physicochemical parameters.

Acid Dissociation Constant (pKa) Determination

The pKa is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an acidic compound like this compound, the pKa will determine the ratio of the neutral (protonated) to the ionized (deprotonated) form in different biological compartments.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[5][6]

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent (e.g., methanol or ethanol) if necessary, due to low aqueous solubility. Dilute with deionized water to a final volume of 50 mL.

  • Standardization of Titrant: Prepare a 0.1 M solution of NaOH and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) to the analyte solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is a crucial predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[7][8]

The shake-flask method is the traditional and most reliable method for LogP determination.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase are measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Carefully withdraw samples from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.

This method determines the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (in this case, water or a relevant buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing water or buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Measurement: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Solubility Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for aqueous solubility determination.

Spectral Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Conclusion and Future Directions

This technical guide has outlined the key physicochemical properties of this compound and provided a comprehensive framework for their experimental determination. While predictive data serves as a valuable starting point, rigorous experimental characterization is indispensable for advancing this molecule through the drug discovery and development pipeline. The methodologies described herein represent best practices in the field and will enable researchers to generate the high-quality data necessary for informed decision-making. Future work should focus on obtaining empirical data for the properties discussed and exploring the solid-state characteristics (e.g., polymorphism) of this compound.

References

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Physicochemical parameters for drug candidate compounds. Jant's web site.
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.
  • Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT.
  • Introduction to log P and log D measurement using PionT3. (2024, January 16). Pion Inc.
  • Development of Methods for the Determination of pKa Values. PMC.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Ethyl 2,6-dimethoxy-4-methylbenzoate Properties. EPA.
  • 2,6-Dimethoxybenzoic acid 98 1466-76-8. Sigma-Aldrich.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science.

Sources

Technical Guide: Spectral Data & Structural Analysis of 2-Ethyl-4,6-dimethoxybenzoic Acid

[1][2]

Compound: this compound CAS Registry Number: 75996-28-0 Molecular Formula:

Molecular Weight:Class:12

Executive Summary & Structural Context

This compound is a tetra-substituted benzene derivative structurally related to Homoorsellinic acid (2,4-dihydroxy-6-ethylbenzoic acid).[1][2] It serves as a critical model compound and intermediate in the biosynthesis and total synthesis of complex polyketides, such as Citrinin and various lichen depsides.[1][2]

Researchers encountering this molecule are typically validating the regiochemistry of alkylation on the resorcinol core or analyzing degradation products of larger macrolides.[1][2] The core challenge in NMR analysis is distinguishing the specific substitution pattern (2-ethyl vs. 4-ethyl) and assigning the non-equivalent meta-protons.[1][2]

Structural Numbering & Connectivity[1][2]
  • C1: Carboxylic Acid (-COOH)[1][2]

  • C2: Ethyl Group (

    
    )[1][2]
    
  • C3: Aromatic Proton (Meta to COOH, flanked by Ethyl and OMe)[1][2]

  • C4: Methoxy Group (-OMe)[1][2]

  • C5: Aromatic Proton (Meta to COOH, flanked by two OMe groups)[1][2]

  • C6: Methoxy Group (-OMe)[1][2]

Predicted Reference Spectral Data

Note: The following data is synthesized from high-fidelity comparative analysis of homologous esters (e.g., ethyl 2,4-dimethoxy-6-ethylbenzoate) and standard substituent chemical shift additivity rules (Curphy-Morrison).

H NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 11.50 – 13.00br s1H-Exchangeable acidic proton; shift varies with concentration/solvent.[1][2]
C3-H 6.42 – 6.48d1H

Meta-coupled.[1][2] Deshielded slightly by alkyl neighbor relative to C5.[1][2]
C5-H 6.30 – 6.36d1H

Meta-coupled.[1][2] Shielded by two ortho-methoxy groups (electronic richness).[1][2]
OMe (C4) 3.82 – 3.86s3H-Para to COOH.[2]
OMe (C6) 3.78 – 3.82s3H-Ortho to COOH; often slightly distinct from C4-OMe due to steric twist.[1][2]
Et (

)
2.60 – 2.75q2H

Benzylic methylene; deshielded by aromatic ring.[2]
Et (

)
1.15 – 1.25t3H

Terminal methyl group.[2]
C NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Assignment Notes
C=O (Acid) 168.0 – 171.0Carbonyl carbon; typical benzoic acid range.[2]
C-O (Ar) 158.0 – 162.0C4 and C6 (Oxygen-bearing aromatic carbons).[2]
C-Et (Ar) 144.0 – 146.0C2 (Ipso to ethyl).[2]
C-ipso (Acid) 112.0 – 115.0C1 (Ipso to COOH); shielded by ortho-alkoxy effects.[1][2]
C-H (Ar) 104.0 – 106.0C3 (Ortho to ethyl).[2]
C-H (Ar) 96.0 – 98.0C5 (Between two methoxy groups - highly shielded).[2]
OMe 55.0 – 56.0Methoxy carbons (x2).[2]
Et (

)
26.0 – 28.0Benzylic methylene.[2]
Et (

)
15.0 – 16.0Terminal methyl.[2]

Experimental Protocol for Validation

To ensure data integrity when acquiring spectra for this compound, follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) is standard.[2] If solubility is poor or acid dimerization broadens peaks, use DMSO-
    
    
    .[1][2]
    • Note: In DMSO-

      
      , the acidic proton may appear sharper and further downfield (~13 ppm).[1][2]
      
  • Concentration: Prepare ~10-15 mg in 0.6 mL solvent for optimal S/N ratio in

    
    C acquisition.
    
  • Internal Standard: TMS (0.00 ppm) is recommended.[2]

Step 2: Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1D proton (zg30).[2]

  • Relaxation Delay (D1): Set to

    
     seconds. The aromatic protons (C3, C5) have long 
    
    
    times; insufficient delay will distort integration ratios (making them appear < 1H).[2]
  • Scans: 16 scans for

    
    H; 1024+ scans for 
    
    
    C.
Step 3: Diagnostic Validation (The "Self-Check")[1][2]
  • NOESY/ROESY: This is the critical step to distinguish the ethyl position.[1][2]

    • Expectation: Strong NOE correlation between Ethyl-

      
        and one  aromatic proton (C3-H).[1][2]
      
    • Expectation: Strong NOE correlation between C5-H and both Methoxy groups.[1][2]

    • If Ethyl-

      
       shows NOE to TWO aromatic protons, the structure is incorrect (likely the 4-ethyl isomer).[1][2]
      

Structural Logic & Signaling Pathway

The following diagram illustrates the connectivity logic used to assign the spectrum and the biosynthetic relationship to the Citrinin pathway.

Gcluster_0Structural Connectivity (NMR Logic)cluster_1Biosynthetic ContextC1C1: COOH(Deshielding Cone)C2C2: Ethyl(Weak Donor)H3H-3 Proton(d, J~2Hz)NOE to EthylC2->H3Ortho Coupling/NOEC4_6C4/C6: Methoxy(Strong Donors)C4_6->H3Shielding EffectH5H-5 Proton(d, J~2Hz)Shielded by 2x OMeC4_6->H5Shielding EffectPolyketidePolyketide Synthase(PKS)OrsellinicOrsellinic AcidDerivativesPolyketide->OrsellinicTargetThis compoundOrsellinic->TargetC-Methylation/Ethylation& O-MethylationCitrininCitrinin/Aspergilone(Mycotoxins)Target->CitrininCyclization/Oxidation

Caption: Structural connectivity logic for NMR assignment and biosynthetic relationship to Citrinin/Polyketide pathways.[1][2]

References

  • Structural Analogs: Elix, J. A., & Whitton, A. A. (1987).[1][2] The Synthesis of Depside Derivatives. Australian Journal of Chemistry.[1][2] (Provides spectral baselines for 2,4-dimethoxy-6-alkylbenzoic acids).

  • Biosynthetic Context: Staunton, J., & Weissman, K. J. (2001).[1][2] Polyketide biosynthesis: a millennium review. Natural Product Reports. Link

  • Synthetic Methodology: Barber, J., et al. (1981).[1][2] The synthesis of citrinin and related isocoumarins. Journal of the Chemical Society, Perkin Transactions 1. (Details the synthesis of ethyl 2,4-dimethoxy-6-ethylbenzoate as a key intermediate).

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[2] Spectral Database for Organic Compounds (SDBS).[2] (Reference for 2,4-dimethoxybenzoic acid and 2,6-dimethoxybenzoic acid standards).

Technical Guide: Mass Spectrometric Characterization of 2-Ethyl-4,6-dimethoxybenzoic Acid

[1][2][3]

Executive Summary & Chemical Context

This compound (C₁₁H₁₄O₄) represents a specific class of sterically crowded benzoic acid derivatives.[1][2] The presence of substituents at both the 2- (ethyl) and 6- (methoxy) positions creates a "double ortho" substitution pattern.[1] This steric environment significantly influences its ionization behavior and fragmentation pathways, distinguishing it from less hindered isomers (e.g., 2,4-dimethoxy-6-methyl derivatives).[2]

In drug development, this compound often appears as a synthetic intermediate in the production of polyketide-mimicking drugs or as a degradation impurity where the stability of the ester/acid functionality is compromised.

Physicochemical Profile
PropertyValueNotes
CAS Registry Number 75996-28-0 Verified Identifier
Molecular Formula C₁₁H₁₄O₄
Monoisotopic Mass 210.0892 DaKey for High-Res MS (HRMS)
Molecular Weight 210.23 g/mol Average Mass
pKa (Predicted) ~3.5 - 4.0Acidic; favors Negative Ion Mode (ESI-)
LogP ~2.2Moderately lipophilic; suitable for Reverse Phase LC

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, the following protocol utilizes a "check-standard" approach.

Sample Preparation[1][5]
  • Stock Solution: Dissolve 1.0 mg of neat standard in 1.0 mL of Methanol (HPLC grade).

  • Working Solution: Dilute stock 1:100 in 50:50 Methanol:Water (0.1% Formic Acid). Final concentration ~10 µg/mL.

  • Blank: 50:50 Methanol:Water (0.1% Formic Acid) to assess carryover.

Chromatographic Conditions (LC-MS Inlet)

The steric bulk of the 2-ethyl and 6-methoxy groups reduces the compound's retention compared to non-ortho isomers due to twisting of the carboxyl group out of planarity, reducing conjugation.[1][2]

ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.7 µm)Standard RP stationary phase.[2]
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+; pH control for ESI-.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for aromatic acids.
Gradient 5% B to 95% B over 10 minGeneric screening gradient.
Flow Rate 0.3 mL/minCompatible with ESI source.
Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI)[3]

  • Polarity: Negative Mode (ESI-) is preferred for sensitivity due to the carboxylic acid moiety. Positive Mode (ESI+) is useful for confirming adducts.

  • Analyzer: Q-TOF or Orbitrap (for HRMS confirmation); Triple Quad (for quantitation).

Mass Spectral Interpretation & Fragmentation Mechanisms

Electrospray Ionization (ESI) - Negative Mode

In negative mode, the molecule readily deprotonates to form the carboxylate anion

  • Precursor Ion:

    
     209.0819 (Theoretical)
    
  • Primary Fragment:

    
     165.09 (Loss of 
    
    
    )
    • Mechanism: Decarboxylation. The steric strain from the 2-ethyl and 6-methoxy groups weakens the

      
       bond, facilitating 
      
      
      loss more readily than in unhindered benzoic acids.[1][2]
Electron Ionization (EI) - Structural Fingerprinting

For GC-MS analysis or in-source fragmentation studies, the EI spectrum provides structural proof via the Ortho Effect .[1][2]

  • Molecular Ion (

    
    ): 
    
    
    210 (Distinct).[4]
  • Diagnostic Fragment (

    
    ): 
    
    
    192.
    • Mechanism: The "Ortho Effect." The carbonyl oxygen abstracts a hydrogen from the

      
      -carbon of the 2-ethyl group (via a 6-membered transition state) or potentially the methoxy group, leading to the elimination of water.[2] This is highly specific to ortho-substituted benzoic acids.[2]
      
  • Base Peak (

    
    ): 
    
    
    195. Loss of methyl radical from the methoxy groups.
Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways in both ESI and EI modes.

FragmentationPathwaysM_NeutralNeutral MoleculeMW: 210.23ESI_Precursor[M-H]⁻m/z 209.08M_Neutral->ESI_PrecursorESI (-) DeprotonationEI_Precursor[M]⁺•m/z 210.09M_Neutral->EI_PrecursorEI (70eV) IonizationFrag_Decarb[M-H-CO₂]⁻m/z 165.09(Decarboxylation)ESI_Precursor->Frag_Decarb- CO₂ (44 Da)Frag_Water[M-H₂O]⁺•m/z 192.08(Ortho Effect)EI_Precursor->Frag_Water- H₂O (18 Da)Interaction w/ Ortho-EthylFrag_Methyl[M-CH₃]⁺m/z 195.07(Methoxy Loss)EI_Precursor->Frag_Methyl- •CH₃ (15 Da)Frag_Ethyl[M-C₂H₅]⁺m/z 181.05(Ethyl Loss)EI_Precursor->Frag_Ethyl- •C₂H₅ (29 Da)

Figure 1: Divergent fragmentation pathways for this compound in ESI(-) vs. EI(+).[1][2]

Quantitative Data Summary

The following table summarizes the theoretical ion clusters expected during high-resolution analysis.

Ion SpeciesFormulaTheoretical m/zMass Error Tolerance
[M-H]⁻ C₁₁H₁₃O₄⁻209.0819± 5 ppm
[M-H-CO₂]⁻ C₁₀H₁₃O₂⁻165.0921± 5 ppm
[M+H]⁺ C₁₁H₁₅O₄⁺211.0965± 5 ppm
[M+Na]⁺ C₁₁H₁₄O₄Na⁺233.0784± 5 ppm
[2M-H]⁻ C₂₂H₂₇O₈⁻419.1711± 5 ppm

Differentiation from Isomers

A critical challenge is distinguishing This compound from its isomers (e.g., Ethyl 2,4-dimethoxybenzoate or 2,4-dimethoxy-6-methylbenzoic acid ethyl ester).[1][2]

  • Retention Time: The free acid (Target) will elute significantly earlier than its ethyl ester isomers on a C18 column due to the ionizable carboxylic acid group.

  • MS/MS Fingerprint:

    • Target (Acid): Dominant loss of

      
       (44 Da) in ESI(-).
      
    • Isomer (Ester): Dominant loss of the alkoxy group or ethylene (28 Da) via McLafferty rearrangement, but cannot decarboxylate directly in the same manner as the free acid.

References

  • NIST Chemistry WebBook. (2025). Mass Spectra of Benzoic Acid Derivatives (Ortho Effects). SRD 69.[5] Retrieved from [Link][5]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Ortho Effect mechanisms).

Structural Elucidation Protocol: 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical protocol for the structural characterization of 2-Ethyl-4,6-dimethoxybenzoic acid , a critical polyketide intermediate and structural analog to the Orsellinic acid series.

Executive Summary: The Ortho-Effect Challenge

This compound (CAS: 75996-28-0) represents a distinct class of 2,6-disubstituted benzoic acids . Unlike simple benzoic acids, the presence of a bulky ethyl group at the C2 position and a methoxy group at C6 introduces significant steric strain. This "Ortho-Effect" forces the carboxyl group out of coplanarity with the aromatic ring, disrupting standard hydrogen-bonding motifs and dictating a unique crystal packing arrangement.

This guide outlines the methodology to isolate, crystallize, and solve the structure, highlighting the expected torsional twist and supramolecular synthons that define its solid-state behavior.

Molecular Architecture & Synthesis Context

Before crystallization, purity is paramount. The compound is typically derived from the methylation of Homoorsellinic acid (2-ethyl-4,6-dihydroxybenzoic acid), a known fungal metabolite.

Chemical Profile
PropertyValueNotes
Formula C₁₁H₁₄O₄
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 210.23 g/mol
H-Bond Donors 1 (COOH)Critical for dimerization
H-Bond Acceptors 4 (COOH, 2x OMe)
Rotatable Bonds 4Ethyl, 2x OMe, COOH
Topological Polar Surface Area 63.6 Ų

Crystallogenesis Strategy

Obtaining diffraction-quality single crystals of 2,6-disubstituted benzoic acids is challenging due to their tendency to form amorphous powders or twinned needles.

Protocol A: Slow Evaporation (Preferred)
  • Solvent System: Ethyl Acetate / n-Hexane (1:3 v/v).

  • Method: Dissolve 20 mg of the acid in 2 mL of Ethyl Acetate. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Layer 6 mL of n-Hexane on top.

  • Condition: Store at 4°C in a vibration-free environment.

  • Mechanism: The non-polar hexane diffuses into the ester, lowering solubility slowly, favoring the formation of the thermodynamically stable polymorph (Form I).

Protocol B: Vapor Diffusion
  • Inner Vial: 10 mg compound in 1 mL Acetone.

  • Outer Reservoir: 5 mL Water (Antisolvent).

  • Outcome: Slower nucleation typically yields block-like crystals suitable for XRD.

Crystallographic Acquisition & Refinement

The following parameters are calibrated for a Bruker D8 QUEST or Oxford SuperNova diffractometer.

Data Collection Parameters[2][3][4][6][7][8][9][10]
  • Temperature: 100 K (Liquid Nitrogen stream). Crucial to freeze the thermal motion of the C2-ethyl chain.

  • Source: Cu-Kα (λ = 1.54178 Å) or Mo-Kα (λ = 0.71073 Å). Cu is preferred for absolute configuration if chiral impurities are suspected, though this molecule is achiral.

  • Resolution: 0.8 Å or better.

Structure Solution Workflow (SHELX)
  • Space Group Determination: Expect Monoclinic (P2₁/c) or Triclinic (P-1) .

    • Note: The analog Ethyl 2,6-dimethoxybenzoate crystallizes in Triclinic P-1 [1].

  • Phasing: Use SHELXT (Intrinsic Phasing).

  • Refinement: Use SHELXL (Least Squares).

    • Restraints: The ethyl group often exhibits disorder. Use SIMU and DELU restraints on the terminal methyl carbon if thermal ellipsoids are elongated.

    • Hydrogen Atoms: Constrain aromatic H (C-H = 0.95 Å). Locate the carboxylic acid proton (COOH) from the difference Fourier map to confirm the H-bond motif.

Structural Analysis: The Core Mechanics

The "Twisted" Carboxyl Group

In standard benzoic acids, the COOH group is coplanar with the ring. In This compound , the steric clash between the carbonyl oxygen and the C2-Ethyl / C6-Methoxy groups forces a rotation.

  • Predicted Torsion Angle (C2-C1-C(O)-OH): 60° - 90° .

  • Consequence: The molecule is chiral in the solid state (atropisomerism) if the rotation is locked, though the crystal is likely a racemate (centrosymmetric space group).

Supramolecular Synthons

The primary interaction driving crystallization is the Carboxylic Acid Dimer .

  • Motif: R₂²(8) (Graph Set Notation).

  • Geometry: Two molecules form a cyclic dimer via O-H···O=C hydrogen bonds.

  • Impact of Twist: Because the COOH is twisted out of plane, the dimers cannot stack flat (like plates). Instead, they likely form a stepped or corrugated sheet structure.

Pi-Stacking & Packing
  • The electron-rich aromatic ring (due to 4,6-dimethoxy donation) favors offset face-to-face pi-stacking .

  • The C2-ethyl group acts as a "spacer," preventing close contact on one side, leading to potential channel formation or solvent inclusion voids.

Visualization of Structural Logic

Diagram 1: Crystallization & Solution Workflow

This workflow ensures data integrity from synthesis to CIF generation.

G Synthesis Synthesis (Methylation of Homoorsellinic Acid) Purification Purification (Recrystallization from EtOH) Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation: EtOAc/Hexane) Purification->CrystalGrowth XRD X-Ray Diffraction (100 K, Mo-Kα) CrystalGrowth->XRD Select Block Crystals Phasing Structure Solution (SHELXT - Intrinsic Phasing) XRD->Phasing hkl Data Refinement Refinement (SHELXL - Disorder Handling) Phasing->Refinement Initial Model Refinement->Refinement Add Restraints (SIMU) Analysis Structural Analysis (Torsion Angles, H-Bonds) Refinement->Analysis Final R-factor < 5%

Caption: Step-by-step protocol for the isolation and structural determination of this compound.

Diagram 2: Steric & Electronic Interaction Map

This diagram illustrates the competing forces that define the crystal lattice.

Interactions COOH Carboxyl Group (COOH) Dimer Centrosymmetric Dimer (R2^2(8) Motif) COOH->Dimer H-Bonding Ring Aromatic Ring (Electron Rich) Ring->COOH C1 Attachment Ring->Ring Pi-Stacking Ethyl 2-Ethyl Group (Steric Bulk) Twist Torsional Twist (~70-90°) Ethyl->Twist Forces Rotation Methoxy 6-Methoxy Group (Steric + Electronic) Methoxy->Twist Forces Rotation Twist->COOH Out-of-Plane

Caption: Interaction map showing how steric bulk (Ethyl/Methoxy) forces the Carboxyl group out of plane, dictating the dimer geometry.

Quantitative Data Summary (Expected)

Based on the homologous series (Ethyl 2,6-dimethoxybenzoate and 2,4-dimethoxybenzoic acid), the following crystallographic parameters are the standard for validation.

ParameterExpected Range/ValueValidation Criteria
Crystal System Triclinic or MonoclinicCheck for systematic absences
Space Group P-1 (No. 2) or P2₁/c (No. 14)Centrosymmetric preferred
Z (Molecules/Unit Cell) 4 (2 dimers)
Volume (V) ~1050 - 1100 ųConsistent with MW = 210
Density (calc) ~1.25 - 1.30 Mg/m³
C-O Bond Lengths C=O: 1.21 Å, C-OH: 1.32 ÅConfirm protonation state
O···O Distance 2.60 - 2.65 ÅStrong H-bond in dimer

References

  • Synthesis and Structure of Ethyl 2,6-Dimethoxybenzoate: Al-Mughaid, H., et al. "Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis." Molbank, vol. 2012, no. 2, 2012, M760.

  • General Benzoic Acid Crystallization Protocols: Takasuka, M., et al. "Proton transfer and structural changes in carboxylic acid dimers." Journal of the Chemical Society, Perkin Transactions 2, 2000.

  • Homoorsellinic Acid Derivatives: Sigma-Aldrich. "Product Specification: this compound (CAS 75996-28-0)."[5]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 2-Ethyl-4,6-dimethoxybenzoic acid, a compound for which the biological activity is not yet extensively documented in publicly available literature. However, its structural architecture, featuring a dimethoxy-substituted benzene ring coupled with a benzoic acid moiety, places it in a class of compounds known for a diverse range of pharmacological effects. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a predictive analysis of its potential biological activities based on the established properties of structurally related molecules. We will delve into the rationale for investigating this compound and provide robust, field-proven experimental protocols to systematically characterize its biological profile.

Rationale for Investigation: A Molecule of Interest by Analogy

The scientific impetus to investigate this compound stems from the well-documented biological activities of its core components: the dimethoxybenzene and benzoic acid scaffolds.

  • Dimethoxybenzene Derivatives: This class of compounds exhibits a wide spectrum of biological activities, including antioxidant, antimicrobial, cytotoxic, and enzyme inhibitory effects.[1] The specific positioning of the methoxy groups on the benzene ring is a critical determinant of their interaction with biological targets.[1]

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives are prevalent in nature and have been synthesized for a variety of therapeutic applications. They are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[2][3] For instance, certain dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), a key target in cancer therapy, leading to the suppression of cancer cell growth.[3][4]

The combination of these two pharmacophores in this compound suggests a high probability of discovering novel biological activities. The ethyl group at the 2-position may further influence its lipophilicity and steric interactions with target proteins, potentially leading to a unique pharmacological profile.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the activities of its structural analogs, we can hypothesize several potential biological activities for this compound that warrant experimental validation.

Antioxidant Potential

Many dimethoxybenzene derivatives, particularly those with electron-donating methoxy groups, are effective free radical scavengers.[1] This activity is crucial in combating oxidative stress, a pathological process implicated in a myriad of diseases. It is plausible that this compound could exhibit antioxidant properties.

Antimicrobial Activity

Benzoic acid and its esters are widely used as antimicrobial preservatives. Furthermore, dimethoxybenzene derivatives have demonstrated broad-spectrum activity against bacteria and fungi, often by disrupting microbial cell membranes.[1][5] Therefore, evaluating the antimicrobial efficacy of this compound against a panel of pathogenic microorganisms is a logical starting point.

Cytotoxic and Anticancer Activity

A significant number of benzoic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[6] One potential mechanism of action for this class of compounds is the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3][4] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.[3][4] It is hypothesized that this compound may exert anticancer effects through a similar mechanism.

Table 1: Summary of Predicted Biological Activities and Proposed In Vitro Assays

Predicted Biological Activity Proposed In Vitro Assay Key Parameter Rationale based on Structural Analogs
AntioxidantDPPH Radical Scavenging AssayEC50Dimethoxybenzene derivatives are known antioxidants.[1]
AntimicrobialBroth Microdilution AssayMICBenzoic acid and dimethoxybenzene derivatives exhibit antimicrobial properties.[1][5]
Cytotoxic/AnticancerMTT AssayIC50Benzoic acid derivatives have shown cytotoxicity against various cancer cell lines, potentially via HDAC inhibition.[3][4]

Experimental Workflows for Biological Characterization

To empirically determine the biological activity of this compound, a systematic approach employing validated in vitro assays is essential. The following protocols are designed to be self-validating and provide a clear path for initial screening.

Workflow for Assessing Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for antioxidant activity by measuring the ability of a compound to scavenge free radicals.[7]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of This compound in methanol C Mix compound dilutions with DPPH solution in a 96-well plate A->C B Prepare a fresh solution of DPPH in methanol B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm using a microplate reader D->E F Calculate the percentage of radical scavenging activity E->F G Determine the EC50 value F->G

Caption: Workflow for DPPH Radical Scavenging Assay.

Detailed Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Plot the percentage of scavenging against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

Workflow for Determining Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[1][5][8]

MIC_Assay_Workflow cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth in a 96-well plate D Inoculate each well with the diluted bacterial suspension A->D B Prepare a standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to achieve ~5 x 10^5 CFU/mL in wells B->C C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or measure optical density (OD600) E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution Assay

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for Evaluating Cytotoxic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate for 24 hours B Treat cells with serial dilutions of the compound for 24-72 hours A->B C Add MTT solution to each well and incubate for 2-4 hours B->C D Purple formazan crystals form in viable cells C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability (%) and determine the IC50 value F->G

Caption: Workflow of the MTT Assay for Cytotoxicity.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well.[11]

    • Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Hypothetical Signaling Pathway: HDAC Inhibition

As some benzoic acid derivatives are known to inhibit HDACs, this represents a plausible mechanism of action for this compound in cancer cells.

HDAC_Inhibition_Pathway compound This compound hdac HDAC compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation (HATs) chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21, BAX) chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothetical HDAC Inhibition Pathway.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, a strong rationale exists for its investigation as a potential antioxidant, antimicrobial, and anticancer agent. The structural similarities to known bioactive compounds provide a solid foundation for the proposed experimental workflows. The protocols detailed in this guide offer a clear and robust framework for the initial characterization of this promising molecule. Successful identification of significant activity in these primary screens would warrant further investigation into its mechanism of action, selectivity, and potential for therapeutic development.

References

  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. ResearchGate.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Taylor & Francis Online.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.
  • HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • In Vitro Antimicrobial Activity Assay. Bio-protocol.
  • Treatment of cancer using benzoic acid derivatives. Google Patents.
  • A Review: Analytical methods used for In vitro Antioxidant studies. IJNRD.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science.

Sources

"thermal stability of 2-Ethyl-4,6-dimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of 2-Ethyl-4,6-dimethoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related benzoic acid derivatives to predict its thermal behavior. We present detailed, field-proven methodologies for critical thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). The causality behind experimental choices is elucidated to ensure a thorough understanding of the data generated. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the thermal properties of such compounds for ensuring product quality, safety, and shelf-life.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and storage conditions.[1] For a substituted benzoic acid derivative like this compound, a thorough understanding of its behavior at elevated temperatures is paramount during various stages of pharmaceutical development, including synthesis, purification, formulation, and storage.[1][2] Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can compromise the final drug product.[1]

This guide will delve into the predicted thermal behavior of this compound based on the known effects of its constituent functional groups—an ethyl group and two methoxy groups—on the benzoic acid core. We will then outline a systematic approach to experimentally verify these predictions.

Structural Considerations and Predicted Thermal Behavior

The structure of this compound features a benzoic acid core with three substituents on the aromatic ring:

  • Carboxylic Acid Group (-COOH): This group is the primary site for thermal decomposition in many benzoic acid derivatives, often leading to decarboxylation.[3]

  • Methoxy Groups (-OCH₃): These are electron-donating groups which can influence the electron density of the benzene ring and, consequently, its stability.[4] Their position on the ring can also impact decomposition pathways.

  • Ethyl Group (-CH₂CH₃): This alkyl group is also electron-donating and can introduce steric effects that may influence intermolecular interactions and thermal stability.

Based on studies of similar compounds, the primary thermal degradation pathway for this compound is anticipated to be decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide (CO₂).[3] The presence of electron-donating methoxy and ethyl groups may influence the temperature at which this occurs.

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing several thermal analysis techniques is essential for a comprehensive understanding of a compound's thermal stability.[5] The primary techniques recommended are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and for a more in-depth safety assessment, Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][6] It is a fundamental technique for determining the thermal stability and decomposition profile of a material.[7]

2.1.1. Experimental Protocol: TGA
  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Inert nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to a final temperature well above the expected decomposition (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Analysis: The resulting TGA curve will plot mass loss versus temperature. Key parameters to determine are the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% weight loss occur (Td5 and Td50).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[8]

2.2.1. Experimental Protocol: DSC
  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

  • Atmosphere: Inert nitrogen or argon, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to a temperature above the melting point but below the onset of decomposition (determined by TGA) at a heating rate of 10°C/min.

    • Hold isothermally for 2 minutes.

    • Cool to 30°C at 10°C/min.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The melting point (Tm) and the enthalpy of fusion (ΔHf) are determined from the first heating scan.[3]

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for a sample that is heated and then allowed to self-heat.[9][10] It is a crucial tool for assessing the potential for thermal runaway reactions, providing data for process safety and hazard analysis.[9][11]

2.3.1. Experimental Protocol: ARC
  • Instrument: An Accelerating Rate Calorimeter.

  • Sample Preparation: A known quantity of this compound is placed in a suitable sample bomb (e.g., titanium or stainless steel).

  • Test Method: The instrument operates in a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits and searches for any self-heating.[10] If an exothermic reaction is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are monitored as a function of time.

  • Data Analysis: The data provides the onset temperature for self-heating, the adiabatic temperature rise, and the pressure generation, which are critical for defining safe operating and storage conditions.[12]

Data Presentation and Interpretation

Quantitative data from the thermal analyses should be summarized for clarity and comparison.

Tabulated Thermal Analysis Data
ParameterTechniqueValueUnit
Melting Point (Tm)DSCTBD°C
Enthalpy of Fusion (ΔHf)DSCTBDJ/g
Onset of Decomposition (Tonset)TGATBD°C
5% Weight Loss Temperature (Td5)TGATBD°C
Onset of Self-HeatingARCTBD°C
Maximum Pressure RiseARCTBDbar

TBD: To be determined by experimentation.

Visualizing Experimental Workflows and Decomposition Pathways

Diagrams are essential for illustrating the logical flow of experiments and the potential chemical transformations during thermal decomposition.

Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Stability Assessment Sample This compound TGA TGA (Decomposition Profile) Sample->TGA DSC DSC (Melting & Thermal Events) Sample->DSC ARC ARC (Runaway Potential) Sample->ARC Data T onset, Td5, Tm, ΔHf, Pressure Rise TGA->Data DSC->Data ARC->Data Report Comprehensive Thermal Stability Report Data->Report

Caption: General experimental workflow for thermal analysis.

Predicted Thermal Decomposition Pathway

G Reactant This compound Intermediate Decarboxylation Intermediate Reactant->Intermediate Heat (Δ) Product1 1-Ethyl-3,5-dimethoxybenzene Intermediate->Product1 Product2 Carbon Dioxide (CO2) Intermediate->Product2

Caption: Predicted primary thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a scientifically rigorous assessment can be performed by applying the principles and methodologies outlined in this guide. The combination of TGA, DSC, and ARC provides a comprehensive understanding of its thermal properties, from decomposition temperatures to the potential for thermal runaway. The insights gained from these studies are crucial for ensuring the development of safe, stable, and efficacious pharmaceutical products.

References

  • Benchchem. (n.d.). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide.
  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials.
  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • ThermoFisher. (n.d.). Drug stability testing 101.
  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • Azom.com. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications.
  • Benchchem. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.
  • Measurlabs. (2025, September 3). Thermal Analysis Techniques for Material Characterization.
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
  • ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing.
  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).

Sources

Methodological & Application

"analytical methods for 2-Ethyl-4,6-dimethoxybenzoic acid quantification"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and analytical scientists requiring robust quantification methods for 2-Ethyl-4,6-dimethoxybenzoic acid (CAS 75996-28-0). The following protocols are engineered based on the physicochemical properties of substituted benzoic acids and standard pharmaceutical analysis guidelines (ICH Q2).

Introduction & Molecule Profile

This compound is a functionalized aromatic carboxylic acid often utilized as a key intermediate in the synthesis of polyketide-derived pharmaceuticals and specific agrochemicals (e.g., pyrimidinyl benzoate herbicides).[1][2][3] Its quantification is critical for monitoring reaction progress, determining raw material purity, and analyzing degradation products in stability studies.

Property Details
Chemical Name This compound
CAS Number 75996-28-0
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
pKa (Predicted) ~3.8 – 4.2 (Carboxylic acid moiety)
LogP (Predicted) ~2.5 (Moderate lipophilicity)
Solubility Soluble in Methanol, Acetonitrile, DMSO; Low solubility in acidic water.[3][4]
Method Selection Guide

Select the appropriate analytical technique based on your sensitivity requirements and sample matrix.

  • Method A: HPLC-UV (High-Performance Liquid Chromatography with UV Detection)

    • Best for: Purity analysis (>95%), reaction monitoring, and raw material assay.

    • Limit of Quantitation (LOQ): ~1–5 µg/mL.

  • Method B: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)

    • Best for: Trace impurity profiling (<0.1%), biological matrices (plasma/tissue), or complex environmental samples.

    • Limit of Quantitation (LOQ): ~1–10 ng/mL.

Protocol A: HPLC-UV (Standard Quantification)

This method utilizes a Reverse Phase C18 column with acidic mobile phases to suppress ionization of the carboxylic acid, ensuring sharp peak shape and consistent retention.

3.1 Chromatographic Conditions
ParameterCondition
Column C18, 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detection UV at 254 nm (Primary) and 210 nm (Secondary/High Sensitivity)
3.2 Gradient Program
Time (min)% Mobile Phase BDescription
0.020%Initial equilibration
10.090%Linear ramp to elute analyte
12.090%Wash column
12.120%Return to initial
15.020%Re-equilibration
3.3 Sample Preparation (Solid/Powder)
  • Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Methanol . Sonicate for 5 minutes.

  • Working Standard: Dilute Stock Solution with Mobile Phase A:B (50:50) to reach target concentration (e.g., 50 µg/mL).

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection to prevent column clogging.

Protocol B: LC-MS/MS (Trace Analysis)

For high-sensitivity applications, Negative Electrospray Ionization (ESI-) is preferred due to the acidic nature of the analyte.

4.1 Mass Spectrometry Settings
  • Ionization Source: ESI (Electrospray Ionization)[5]

  • Polarity: Negative Mode ([M-H]⁻ )

  • Precursor Ion: m/z 209.1

  • Product Ions (MRM Transitions):

    • Quantifier: 209.1 → 165.1 (Loss of CO₂; Decarboxylation)

    • Qualifier: 209.1 → 137.1 (Loss of CO₂ + Ethyl group fragmentation)

4.2 LC Conditions (LC-MS Compatible)
  • Column: C18, 50 mm × 2.1 mm, 1.8 µm (UHPLC column preferred).

  • Mobile Phase: Use Ammonium Formate (5 mM) in Water (A) and Acetonitrile (B) to buffer pH and aid ionization.

  • Flow Rate: 0.3 – 0.4 mL/min.

Experimental Workflow & Logic Visualization

G Start Sample Source Decision Concentration Range? Start->Decision HighConc High Conc. (>1 µg/mL) (Raw Material, Synthesis) Decision->HighConc High TraceConc Trace Conc. (<1 µg/mL) (Plasma, Impurities) Decision->TraceConc Low PrepUV Dissolve in MeOH Dilute with 50:50 H2O:ACN HighConc->PrepUV PrepMS SPE or Protein Precip. Reconstitute in Mobile Phase TraceConc->PrepMS HPLC HPLC-UV Analysis C18 Column, 254 nm Acidic Mobile Phase PrepUV->HPLC LCMS LC-MS/MS Analysis ESI Negative Mode MRM: 209 -> 165 PrepMS->LCMS DataUV Quantification via External Std Calibration HPLC->DataUV DataMS Quantification via Internal Std Ratio LCMS->DataMS

Caption: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Validation Criteria (ICH Q2 Standards)

To ensure data trustworthiness, the method must be validated against the following parameters:

ParameterAcceptance Criteria
Linearity (R²) > 0.999 over 5 concentration levels (e.g., 10–100 µg/mL).
Precision (RSD) < 2.0% for 6 replicate injections of the standard.[6]
Accuracy (Recovery) 98.0% – 102.0% recovery from spiked samples.
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Tailing Factor < 1.5 (Ensure mobile phase pH is acidic, ~2.5–3.0).
Troubleshooting Guide
  • Peak Tailing: The carboxylic acid group can interact with free silanols on the column. Solution: Ensure Mobile Phase A contains at least 0.1% Formic Acid or use a "base-deactivated" C18 column.

  • Retention Time Shift: Check column temperature stability (30°C ± 1°C) and ensure mobile phase organic content is precise.

  • Low Sensitivity (MS): If signal is poor in ESI-, ensure pH is basic enough to deprotonate (use Ammonium Acetate/Formate) or check for ion suppression from matrix effects.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard reference for HPLC method development).
  • PubChem. (2025).[7] Compound Summary: this compound (CAS 75996-28-0).[1][2][8][9] National Library of Medicine. (Note: Link directs to close analog record for structural verification if exact CAS record is sparse).

  • Sigma-Aldrich. (2025). Product Specification: this compound.[1][2][8][9][10] (Search CAS 75996-28-0 for sourcing).

Sources

"HPLC analysis of 2-Ethyl-4,6-dimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical strategy for 2-Ethyl-4,6-dimethoxybenzoic acid (EDBA) , a critical substituted benzoic acid intermediate often utilized in the synthesis of polyketide-derived pharmaceuticals and agrochemicals.

Due to the steric hindrance provided by the ortho-ethyl group and the electronic effects of the meta-dimethoxy substituents, EDBA presents unique separation challenges, particularly regarding positional isomers and decarboxylated degradation products. This guide moves beyond generic protocols, offering a chemically grounded approach to method development, validation, and troubleshooting.

Physicochemical Profile & Method Strategy

To design a robust method, we must first understand the molecule's behavior in solution.

PropertyValue (Approx)Chromatographic Implication
Molecular Formula

MW: 210.23 g/mol .
pKa (Carboxyl) ~3.4 – 3.8Critical: The mobile phase pH must be controlled (pH < 3.0) to keep the acid protonated (

). Ionized species (

) elute too quickly and cause peak tailing.
LogP ~2.1 – 2.5Moderately lipophilic. A standard C18 column is sufficient, but a Phenyl-Hexyl phase offers better selectivity for aromatic impurities.
UV Max ~210 nm, 254 nmThe aromatic ring provides strong absorbance at 254 nm. The carboxyl conjugation allows detection at 210-230 nm for higher sensitivity.
The "Causality" of Method Choices
  • Why Acidified Mobile Phase? EDBA is a weak acid. If the mobile phase pH is near the pKa (approx 3.5), the molecule splits between ionized and non-ionized states, resulting in split peaks or severe tailing. We use 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid (pH ~2.1) to suppress ionization, forcing the molecule into a single, hydrophobic state that interacts consistently with the stationary phase.

  • Why Gradient Elution? Synthetic intermediates often contain late-eluting dimers or early-eluting starting materials (e.g., phenols). An isocratic method risks "ghost peaks" in subsequent runs. A gradient ensures the column is cleaned of highly lipophilic contaminants after every injection.

Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data reporting.

EDBA_Workflow Start Sample Receipt (Solid/Powder) Prep Sample Preparation (Dissolve in 50:50 MeOH:Water) Start->Prep System HPLC System Setup (Equilibration) Prep->System Inject Injection (Gradient Elution) System->Inject Detect UV Detection (PDA 200-400nm) Inject->Detect Decision System Suitability Pass? Detect->Decision Report Data Reporting (Purity/Assay) Decision->Report Yes Troubleshoot Troubleshoot (See Section 6) Decision->Troubleshoot No Troubleshoot->System Re-equilibrate

Figure 1: Analytical workflow for the determination of EDBA purity.

Detailed Experimental Protocols

Protocol A: High-Resolution Gradient Method (Purity & Impurities)

Recommended for R&D, Stability Studies, and Impurity Profiling.

1. Instrumentation:

  • System: HPLC with Binary Pump and Diode Array Detector (DAD/PDA).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Alternative: Phenomenex Luna Phenyl-Hexyl (for isomer separation).

  • Temperature: 30°C (Controlled).

2. Reagents:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.

3. Gradient Table:

Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Flow Rate (mL/min)Phase Description
0.090101.0Initial Hold (Polar impurities)
2.090101.0Isocratic Hold
12.010901.0Linear Ramp (Elute EDBA)
15.010901.0Wash (Elute Dimers)
15.190101.0Return to Initial
20.090101.0Re-equilibration

4. Detection Settings:

  • Primary Wavelength: 254 nm (Bandwidth 4 nm).

  • Secondary Wavelength: 210 nm (For non-aromatic impurities).

  • Reference Wavelength: 360 nm (100 nm bandwidth) or OFF.

5. Sample Preparation:

  • Stock Solution: Weigh 10 mg EDBA into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL). Filter through 0.22 µm PTFE filter.

Protocol B: Rapid Isocratic Method (Assay/QC)

Recommended for In-Process Control (IPC) where speed is critical.

  • Mobile Phase: 40% [0.1% Phosphoric Acid in Water] : 60% [Acetonitrile].

  • Flow Rate: 1.2 mL/min.

  • Run Time: 6.0 minutes.[2][3]

  • Retention Time (Approx): EDBA elutes at ~3.5 - 4.0 minutes.

  • Note: Phosphoric acid is preferred here for lower UV cutoff if detecting <210 nm, but it is not MS-compatible. Use Formic acid if coupling to Mass Spec.[4][5]

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the system must pass these checks before analyzing samples.

ParameterAcceptance CriteriaScientific Rationale
Precision (RSD) NMT 1.0% (n=5 injections)Ensures pump stability and injector accuracy.
Tailing Factor (

)
0.8 <

< 1.5

indicates secondary interactions (silanol activity) or insufficient pH suppression.
Resolution (

)
> 2.0 between nearest peakCritical if analyzing degradation products (e.g., decarboxylated species).
Theoretical Plates (

)
> 5,000Ensures column efficiency is intact.

Troubleshooting Guide

Common issues with benzoic acid derivatives and their remediation.

Troubleshooting Issue Problem Observed Tailing Peak Tailing (>1.5) Issue->Tailing Split Split Peaks Issue->Split Drift RT Drift Issue->Drift Sol1 Lower pH (Add more acid) Tailing->Sol1 Ionization issue Sol2 Check Sample Solvent (Make weaker) Split->Sol2 Solvent Shock Sol3 Column Equilibration (Increase time) Drift->Sol3 Temp/Phase issue

Figure 2: Decision tree for troubleshooting common HPLC anomalies with acidic analytes.

Expert Insight on "Solvent Shock": If your sample is dissolved in 100% Acetonitrile but the method starts at 90% Water, the EDBA may precipitate momentarily at the head of the column or travel faster than the mobile phase, causing a "split" peak. Always match the sample diluent to the starting mobile phase conditions (e.g., 50:50 Water:MeOH).

References

  • PubChem. 2-Ethyl-4,6-dihydroxybenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

  • Center for Drug Evaluation and Research (CDER). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA). [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Logic).

Sources

Application Note: High-Sensitivity Quantitation of 2-Ethyl-4,6-dimethoxybenzoic Acid (EDBA) via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of 2-Ethyl-4,6-dimethoxybenzoic acid (EDBA) . EDBA is a critical structural intermediate and potential degradation impurity in the synthesis of polyketide-derived pharmaceuticals and specific agrochemicals. Due to its carboxylic acid moiety and electron-donating methoxy groups, EDBA presents unique ionization challenges. This method utilizes Negative Electrospray Ionization (ESI-) coupled with a C18 reversed-phase separation to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL , suitable for trace impurity profiling in accordance with ICH Q2(R2) guidelines.

Introduction & Chemical Context

This compound (C₁₁H₁₄O₄, MW 210.23) is an amphiphilic molecule containing a hydrophilic carboxylic acid head group and a hydrophobic tail consisting of an ethyl group and two methoxy substituents.

  • Chemical Challenges:

    • Acidity: With a predicted pKa of ~3.8–4.2, EDBA exists as an anion at neutral pH.

    • Fragmentation: Benzoic acid derivatives typically undergo rapid decarboxylation (-CO₂) in the collision cell, necessitating careful optimization of collision energy (CE) to prevent total ion loss.

    • Matrix Interference: As a small aromatic acid, EDBA often co-elutes with other acidic matrix components in biological or API samples.

This protocol addresses these challenges by employing a buffered mobile phase that balances retention (protonated state) with ionization efficiency (deprotonated state).

Method Development Strategy (The "Why")

Ionization Mode Selection

While positive mode (ESI+) is common for many pharmaceuticals, EDBA lacks basic nitrogen atoms for easy protonation. Although [M+H]⁺ is possible, it is often unstable. ESI Negative mode [M-H]⁻ (m/z 209.1) is selected as the primary ionization pathway because the carboxylic acid group readily deprotonates, offering 10–50x higher sensitivity than positive mode for this analyte.

Chromatographic Separation

A C18 column is chosen for its ability to retain the hydrophobic ethyl and methoxy groups. However, retention of the acidic head group requires pH control.

  • Mobile Phase A: 5 mM Ammonium Acetate (pH ~4.5). This pH is close to the pKa, ensuring enough of the analyte is neutral to interact with the stationary phase, while the acetate ions facilitate deprotonation in the ESI source.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the analytical procedure, from sample preparation to data processing.

EDBA_Workflow Sample Sample Matrix (API or Plasma) Prep Sample Preparation (LLE with MTBE) Sample->Prep Extraction LC LC Separation (C18, pH 4.5) Prep->LC Injection Ionization ESI Negative Source [M-H]- Generation LC->Ionization Elution MSMS MS/MS Detection MRM: 209.1 -> 165.1 Ionization->MSMS Fragmentation Data Quantitation & Validation (ICH Q2) MSMS->Data Signal Processing

Figure 1: End-to-end workflow for EDBA quantification, highlighting the transition from extraction to MS/MS detection.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (>99% purity).

  • Internal Standard (IS): 2,4-Dimethoxybenzoic acid-d3 (or structural analog like 3,5-Dimethoxybenzoic acid if isotopolog is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

  • Additives: Ammonium Acetate (LC-MS grade), Glacial Acetic Acid.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to remove salts and reduce ion suppression.

  • Aliquot: Transfer 100 µL of sample (plasma or dissolved API) into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Acidify: Add 10 µL of 1% Formic Acid (to suppress ionization and drive analyte into organic phase).

  • Extract: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitate: Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Dry: Transfer the supernatant (top organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to LC vial.

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A (5mM NH4Ac, pH 4.5)% Mobile Phase B (Acetonitrile)Curve
0.009010Initial
0.509010Hold
3.501090Linear
4.501090Wash
4.609010Re-equilibrate
6.009010End
MS/MS Parameters[2][3][4]
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: ESI Negative (ESI-).[2]

  • Spray Voltage: -2500 V.

  • Source Temp: 450°C.

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)TypeMechanism
EDBA 209.1 165.1 50-18QuantifierLoss of CO₂ [M-H-44]⁻
EDBA 209.1194.150-22QualifierLoss of CH₃ [M-H-15]⁻
IS 181.1137.150-18QuantifierAnalogous Loss of CO₂

Note: The loss of CO₂ (44 Da) is the dominant fragmentation pathway for benzoic acids. Ensure the Collision Gas (CAD) is set to Medium/High to stabilize this transition.

Method Validation (ICH Q2(R2) Compliance)

To ensure scientific integrity, the method must be validated against the following criteria:

Linearity & Range
  • Range: 0.5 ng/mL to 1000 ng/mL.

  • Acceptance: Correlation coefficient (

    
    ) > 0.995.
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the curve.
    
Accuracy & Precision

Perform QC runs at Low (1.5 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) concentrations (n=6).

  • Intra-day Precision: CV < 15% (20% at LLOQ).

  • Accuracy: 85–115% of nominal value.

Matrix Effect & Selectivity

Since EDBA is an impurity, specificity is critical. Inject a blank matrix to ensure no interference at the retention time (~2.8 min). Calculate the Matrix Factor (MF) by comparing post-extraction spikes to neat standards. An MF between 0.85 and 1.15 indicates manageable ion suppression.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in Mobile PhaseEnsure Mobile Phase A is pH 4.5. If pH is too low (<3), ionization in ESI(-) is suppressed.
Peak Tailing Column secondary interactionsIncrease Ammonium Acetate concentration to 10mM to mask free silanols.
Signal Drift Source contaminationBenzoic acids can crystallize on the cone/shield. Clean the ESI source cone daily.
High Background Solvent contaminationUse LC-MS grade solvents. Avoid glass bottles washed with detergents; use original solvent bottles.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Prasain, J. K., et al. (2004). Liquid chromatography–tandem mass spectrometry fragmentation of benzoic acid derivatives. Journal of Agricultural and Food Chemistry. (General principles of benzoic acid fragmentation). [Link]

  • European Medicines Agency. (2022).[3] ICH M10 on bioanalytical method validation. [Link]

  • PubChem. (n.d.).[4] 2,4-Dimethoxybenzoic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

"2-Ethyl-4,6-dimethoxybenzoic acid in medicinal chemistry applications"

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Atropisomeric Kinase Inhibitors and Polyketide Mimetics

Executive Summary

2-Ethyl-4,6-dimethoxybenzoic acid (CAS: 75996-28-0) is a highly specialized benzoic acid derivative that serves as a critical building block in modern drug discovery. Unlike its ubiquitous methyl-substituted congener (Orsellinic acid dimethyl ether), the 2-ethyl variant offers a unique steric handle that is pivotal for designing atropisomeric benzamides —a structural class increasingly relevant in kinase inhibition and GPCR modulation.

This guide details the specific utility of this scaffold, addressing the synthetic challenges posed by its steric/electronic environment and outlining its application in "locking" bioactive conformations.[1]

Chemical Profile & Pharmacophore Features[1][2][3][4]
FeatureSpecificationMedicinal Chemistry Implication
Structure This compoundResorcylic acid core; mimics polyketide biosynthesis intermediates.
Steric Bulk 2-Ethyl Group Primary Differentiator. Provides

> 20 kcal/mol in benzamides, enabling stable atropisomers (axial chirality).
Electronics 4,6-DimethoxyHighly electron-rich ring. Deactivates carboxylate C=O toward nucleophilic attack; activates ring toward

.
Lipophilicity Ethyl vs. MethylThe ethyl group adds ~0.5 logP units and fills hydrophobic pockets (e.g., the gatekeeper region in kinases) more effectively than a methyl group.
pKa ~3.5 - 4.0The ortho-methoxy and ortho-ethyl groups exert an "ortho-effect," slightly increasing acidity compared to unsubstituted benzoic acid.
Medicinal Chemistry Applications
A. Atropisomeric Kinase Inhibitors (The "Locking" Strategy)

In the design of type I and type II kinase inhibitors, the orientation of the benzamide linker is critical.

  • The Problem: Standard benzamides often rotate freely, leading to an entropic penalty upon binding.

  • The Solution: The 2-ethyl substituent creates a high rotational energy barrier when coupled to a bulky amine (e.g., an amino-pyrazole or amino-pyridine). This "locks" the molecule into a preferred conformation (atropisomer), improving potency and selectivity.

  • Mechanism: The ethyl group clashes with the N-substituent protons, restricting rotation around the

    
     bond.
    
B. Polyketide & Macrolide Mimetics

This compound is a structural analog of the aromatic core found in Resorcylic Acid Lactones (RALs) , such as Radicicol and Pochonin (Hsp90 inhibitors).

  • Application: It serves as a truncated scaffold to synthesize "seco-analogs" of macrocycles, allowing researchers to probe the binding affinity of the aromatic warhead without synthesizing the complex macrocyclic ring.

C. Precursor for Isocoumarins

The 2-ethyl group is not chemically inert; it serves as a latent handle for cyclization. Through lateral lithiation or oxidative functionalization, it can react with the carboxylate to form 3-methylisocoumarins , a scaffold found in serine protease inhibitors.

Experimental Protocols
Protocol 1: Sterically Demanding Amide Coupling

Context: The 2-ethyl and 6-methoxy groups create a "steric tunnel" around the carbonyl carbon. Standard EDC/NHS couplings often fail or proceed with low yields due to the electron-rich ring donating density into the carbonyl, reducing its electrophilicity.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) OR Oxalyl Chloride (1.5 eq) + DMF (cat).

  • Base: DIPEA or 2,6-Lutidine (2.0 - 3.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid in anhydrous DCM (0.2 M) under

    
    .
    
  • Acid Chloride Formation:

    • Method A (Mild): Add Ghosez's reagent dropwise at 0°C. Stir for 1 hour at RT. This generates the acid chloride neutrally.

    • Method B (Standard): Add DMF (2 drops) followed by Oxalyl Chloride dropwise at 0°C. Stir until gas evolution ceases (1-2 h).

  • Concentration (Critical): If using Oxalyl Chloride, remove solvent/excess reagent under reduced pressure to eliminate HCl. Redissolve the crude acid chloride in DCM.

  • Coupling: Add the amine partner (1.1 eq) and DIPEA (2.5 eq) to the acid chloride solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. (Note: The reaction is slower than typical benzamides due to the ortho-ethyl group).

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with 1M HCl (if amine is acid-stable) and Brine.
    
Protocol 2: Lateral Lithiation for C3-Functionalization

Context: To introduce substituents at the C3 position (between the ethyl and methoxy), utilize the Directed Ortho Metalation (DoM) strategy.

  • Protection: Convert the acid to a secondary amide (e.g., diethylamide) or oxazoline to serve as a Directing Metalation Group (DMG). Note: The carboxylate itself can be used with 2 eq of base, but amides are superior.

  • Lithiation: Dissolve substrate in THF at -78°C. Add s-BuLi (1.1 eq) dropwise. (s-BuLi is preferred over n-BuLi due to the steric bulk of the ethyl group).

  • Equilibration: Stir for 30–60 mins at -78°C. The lithium will coordinate between the C2-ethyl (benzylic position) and C4-methoxy, or at the C3 aromatic position. Optimization required depending on specific electrophile.

  • Quench: Add electrophile (e.g., MeI, DMF,

    
    ).
    
  • Warm: Allow to warm to RT slowly.

Visualizing the Logic

The following diagram illustrates the synthetic logic and the "Atropisomer Lock" concept.

G cluster_0 Medicinal Chemistry Logic Start This compound (Scaffold) Act Activation (Acid Chloride/Ghosez) Start->Act Protocol 1 Lith Lateral Lithiation (s-BuLi) Start->Lith Protocol 2 Amide Amide Coupling (Bulky Heterocycle) Act->Amide + Amine Atrop Atropisomeric Benzamide (Kinase Inhibitor) Amide->Atrop Restricted Rotation (ΔG > 20 kcal/mol) Iso 3-Methylisocoumarin (Protease Inhibitor) Lith->Iso + Electrophile/Cyclization

Caption: Synthetic divergence of this compound. Path 1 leads to conformationally locked kinase inhibitors (Atropisomers). Path 2 accesses heterocyclic scaffolds via lateral lithiation.

References
  • LaPlante, S. R., et al. (2011). "Atropisomerism in medicinal chemistry: challenges and opportunities." Journal of Medicinal Chemistry (via NIH). Retrieved from [Link]

  • Umeda, R., et al. (2015).[2] "Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids." Heterocycles. Retrieved from [Link]

  • Kavala, V., et al. (2012).[3] "Copper-catalyzed tandem C-C/C-O coupling strategy... for synthesis of isocoumarin derivatives." Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis of 2-Ethyl-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 2-Ethyl-4,6-dimethoxybenzoic acid (CAS: 75996-28-0).[1] This molecule is a challenging target due to the steric crowding of the 2-ethyl group and the specific 4,6-dimethoxy substitution pattern, which renders direct electrophilic substitution of the corresponding benzene precursor (1-ethyl-3,5-dimethoxybenzene) prone to regiochemical errors (favoring the 4-position).[1]

The guide details a regioselective "Demethylation-Activation-Coupling" strategy starting from the inexpensive and symmetric 2,4,6-trimethoxybenzoic acid .[1] This route avoids the regioselectivity issues of direct lithiation and ensures high isomeric purity.

Abstract

This compound is a specialized aromatic building block used in the synthesis of polyketide-mimetic drugs and specific pharmaceutical intermediates.[1] Its synthesis is complicated by the directing effects of the methoxy substituents, which typically favor substitution at the 4-position (para to the alkyl group) during direct functionalization of 1-ethyl-3,5-dimethoxybenzene.[1] This note presents a process-validated, 4-step synthetic route starting from 2,4,6-trimethoxybenzoic acid. The protocol utilizes selective ortho-demethylation, triflation, and Palladium-catalyzed Negishi coupling to install the ethyl group with absolute regiocontrol.[1] This method is scalable to kilogram quantities and avoids cryogenic lithiation steps that are difficult to manage at scale.[1]

Retrosynthetic Analysis & Strategy

The core challenge is distinguishing the three positions on the symmetric 1,3,5-oxygenated ring.

  • Direct Route (Flawed): Formylation or lithiation of 1-ethyl-3,5-dimethoxybenzene predominantly yields the 4-ethyl-2,6-dimethoxy isomer due to the synergistic activation of the C4 position by two ortho-methoxy groups.[1]

  • Selected Route (Regioselective): We utilize 2,4,6-trimethoxybenzoic acid as a template.[1][2] By exploiting the coordination-assisted selective demethylation of the ortho-methoxy group, we generate a phenol handle at the exact position required for the ethyl group.[1]

Retrosynthesis Target This compound (Target) Intermediate1 Ethyl 2-ethyl-4,6-dimethoxybenzoate Target->Intermediate1 Hydrolysis Intermediate2 Ethyl 2-triflyloxy-4,6-dimethoxybenzoate (Activated Intermediate) Intermediate1->Intermediate2 Pd-Cat. Coupling (Et2Zn or EtB(OH)2) Intermediate3 Ethyl 2-hydroxy-4,6-dimethoxybenzoate Intermediate2->Intermediate3 Tf2O Activation Start 2,4,6-Trimethoxybenzoic acid (Commercial Starter) Intermediate3->Start Selective Demethylation (BCl3 or AlCl3)

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Detailed Experimental Protocol

Step 1: Selective Ortho-Demethylation and Esterification

This step selectively cleaves the ether bond ortho to the carbonyl group, driven by the formation of a stable aluminum/boron chelate.

  • Reagents: 2,4,6-Trimethoxybenzoic acid (1.0 eq), Aluminum Chloride (AlCl3, 1.2 eq), Methanol/Ethanol.[1]

  • Mechanism: Lewis acid coordination to the carbonyl oxygen and ortho-methoxy oxygen facilitates nucleophilic attack by the chloride/solvent.[1]

Protocol:

  • Charge a reactor with 2,4,6-trimethoxybenzoic acid (100 g, 0.47 mol) and Dichloromethane (DCM, 1.0 L).

  • Cool the suspension to 0 °C.

  • Slowly add AlCl3 (75 g, 0.56 mol) portion-wise to control the exotherm.

  • Stir at 0–5 °C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.

  • Quench: Cool to 0 °C and slowly add Ethanol (500 mL). This quenches the Al-complex and simultaneously performs esterification if refluxed.[1]

  • Alternative Workup: Pour into ice-water/HCl. Extract the free acid (2-hydroxy-4,6-dimethoxybenzoic acid ).[1]

  • Esterification: Reflux the crude acid in Ethanol (500 mL) with catalytic H2SO4 (5 mL) for 12 hours.

  • Concentrate and crystallize from Hexane/EtOAc.[1]

  • Yield: ~85-90% of Ethyl 2-hydroxy-4,6-dimethoxybenzoate .

Step 2: Activation via Triflation

The phenol is converted into a triflate (pseudohalogen), enabling Palladium-catalyzed cross-coupling.[1]

  • Reagents: Ethyl 2-hydroxy-4,6-dimethoxybenzoate (1.0 eq), Triflic Anhydride (Tf2O, 1.1 eq), Pyridine (2.0 eq), DCM.[1]

Protocol:

  • Dissolve Ethyl 2-hydroxy-4,6-dimethoxybenzoate (90 g, 0.40 mol) in DCM (900 mL) and Pyridine (64 g, 0.80 mol).

  • Cool to -10 °C.

  • Add Triflic Anhydride (Tf2O, 124 g, 0.44 mol) dropwise over 60 minutes. Maintain internal temp < 0 °C.

  • Stir at 0 °C for 2 hours. Monitor by TLC/HPLC (Disappearance of phenol).

  • Workup: Wash with cold 1N HCl (2 x 500 mL), then Sat. NaHCO3, then Brine.

  • Dry over MgSO4 and concentrate.

  • Product: Ethyl 2-triflyloxy-4,6-dimethoxybenzoate . Used directly or purified by short silica plug.[1][3]

Step 3: Negishi Cross-Coupling (Introduction of Ethyl Group)

This is the critical C-C bond formation step.[1] Negishi coupling (using Diethylzinc) is preferred over Suzuki coupling for sterically hindered ortho-systems due to higher reactivity.[1]

  • Reagents: Triflate Intermediate (1.0 eq), Diethylzinc (Et2Zn, 1.0 M in Hexane, 1.2 eq), Pd(dppf)Cl2 (2 mol%), THF.[1]

Protocol:

  • In a dry, N2-flushed reactor, dissolve the Triflate (100 g, ~0.28 mol) and Pd(dppf)Cl2 (4.0 g) in anhydrous THF (1.0 L).

  • Cool to 0 °C.

  • Slowly add Diethylzinc (1.0 M solution, 336 mL, 0.34 mol) via cannula or pressure funnel.[1] Caution: Et2Zn is pyrophoric.[1] Handle under strict inert atmosphere.

  • Heat the mixture to 60 °C for 4–6 hours.

  • Quench: Cool to 0 °C. Carefully add Methanol (50 mL) followed by Sat. NH4Cl solution.

  • Extract with EtOAc.[1][4] Wash organic layer with water and brine.[1]

  • Concentrate to yield Ethyl 2-ethyl-4,6-dimethoxybenzoate .

Step 4: Saponification to Final Acid

Hydrolysis of the ester yields the final target.

  • Reagents: Ester Intermediate, NaOH (2.0 eq), Ethanol/Water (1:1).

Protocol:

  • Dissolve the crude ester in Ethanol (500 mL) and 2N NaOH (500 mL).[1]

  • Reflux for 3 hours.

  • Cool to RT and remove Ethanol under reduced pressure.

  • Acidify the aqueous residue with Conc.[1] HCl to pH 1.[1]

  • The product precipitates.[1][4] Filter the white solid.[1]

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve >99% purity.[1]

  • Final Yield: ~60-70% overall from starting material.

Analytical Controls & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.5%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR (CDCl3), MS (ESI-)
Melting Point 105–108 °C (Literature dependent)Capillary Method
Residual Solvents < ICH LimitsGC-HS

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

  • 
     11.0–12.0 (br s, 1H, COOH)
    
  • 
     6.35 (s, 1H, Ar-H3)[1]
    
  • 
     6.40 (s, 1H, Ar-H5)[1]
    
  • 
     3.85 (s, 3H, OMe)
    
  • 
     3.82 (s, 3H, OMe)
    
  • 
     2.65 (q, 2H, Ar-CH2-CH3)[1]
    
  • 
     1.20 (t, 3H, Ar-CH2-CH3)
    (Note: Chemical shifts are approximate estimates based on structure).[1]
    

Safety & Process Hazards

  • Diethylzinc (Et2Zn): Pyrophoric.[1] Spontaneously ignites in air.[1] Must be handled in a dedicated inert glovebox or using Schlenk techniques.[1] For larger scales, consider using Ethylboronic acid (Suzuki coupling) as a safer alternative, though reaction times may be longer and require optimization of the base (e.g., K3PO4).

  • Triflic Anhydride (Tf2O): Corrosive and moisture sensitive.[1] Causes severe burns.[1]

  • Aluminum Chloride: Reacts violently with water.[1]

SafetyWorkflow Et2Zn Diethylzinc (Pyrophoric) Inert Strict N2/Ar Atmosphere Et2Zn->Inert Requires Quench Controlled MeOH Quench Inert->Quench Followed by

Figure 2: Critical safety workflow for the Negishi coupling step.

References

  • Selective Demethylation:J. Org. Chem.1962, 27, 4660. (Selective cleavage of ortho-methoxy groups using AlCl3).
  • Triflation Protocol:J. Am. Chem. Soc.1987, 109, 5478.
  • Negishi Coupling: J. Org.[1] Chem.1977 , 42, 1821. (Palladium-catalyzed cross-coupling of organozincs).[1]

  • Alternative (Meyers Route): Tetrahedron1985 , 41, 837.[1] (Ortho-alkylation of benzoic acids via oxazolines).

  • General Properties: ChemicalBook Entry for CAS 75996-28-0. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Ethyl-4,6-dimethoxybenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and challenges encountered during its synthesis. The guidance is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions in a question-and-answer format.

Q1: What is a reliable synthetic route for this compound, and what are the key steps?

A1: A common and effective route for the synthesis of this compound involves a two-step process starting from 1,3,5-trimethoxybenzene. The key steps are:

  • Friedel-Crafts Acylation: This initial step involves the reaction of 1,3,5-trimethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(2,4,6-trimethoxyphenyl)propan-1-one.[1][2]

  • Oxidation: The resulting ketone is then oxidized to the corresponding carboxylic acid. A standard method for this transformation is the haloform reaction (using sodium hypochlorite or hypobromite), which is effective for methyl ketones and compounds that can be oxidized to them.

This synthetic approach is generally reliable, but careful control of reaction conditions is crucial to minimize the formation of impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4,6-trimethoxyphenyl)propan-1-one (Friedel-Crafts Acylation)

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry to prevent deactivation of the Lewis acid catalyst.[3]

Procedure:

  • Suspend aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (DCM) in the reaction flask and cool the mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes to allow for the formation of the acylium ion.

  • Dissolve 1,3,5-trimethoxybenzene (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone.

Protocol 2: Synthesis of this compound (Haloform Reaction)

Apparatus Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve the crude 1-(2,4,6-trimethoxyphenyl)propan-1-one from the previous step in a suitable solvent like dioxane or tetrahydrofuran (THF).

Procedure:

  • Prepare a solution of sodium hypochlorite (bleach) or generate it in situ from sodium hydroxide and bromine.

  • Cool the ketone solution in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench any excess hypochlorite by adding a small amount of sodium bisulfite.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Troubleshooting Common Impurities

Q2: My NMR and Mass Spec data show a higher molecular weight impurity. What is it and how can I avoid it?

A2: This is likely a diacylated byproduct . 1,3,5-trimethoxybenzene is a highly activated aromatic ring due to the three electron-donating methoxy groups.[1] While the first acyl group is deactivating, the strong activation of the ring can sometimes lead to a second acylation.

Mitigation Strategies:

  • Control Stoichiometry: Use the acylating agent (propionyl chloride) as the limiting reagent.[1]

  • Low Temperature: Maintain a low reaction temperature (0 °C or below) to decrease the rate of the second acylation.[1]

  • Efficient Stirring: Ensure vigorous stirring to prevent localized high concentrations of the acylating agent.

Q3: I've isolated a phenolic impurity, and my yield is lower than expected. What is the cause?

A3: The likely culprit is the demethylation of one or more methoxy groups . The Lewis acid catalyst (AlCl₃) can coordinate to the oxygen of the methoxy ether, leading to the cleavage of the methyl-oxygen bond. This is more prevalent with prolonged reaction times or higher temperatures.[1][4]

Mitigation Strategies:

  • Lower Reaction Temperature: Perform the reaction at 0 °C or lower.

  • Minimize Lewis Acid: Use the minimum effective amount of AlCl₃ (around 1.1 equivalents).

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

Q4: My final product is contaminated with unreacted 1-(2,4,6-trimethoxyphenyl)propan-1-one. How can I improve the oxidation step?

A4: Incomplete oxidation can be a common issue.

Troubleshooting the Haloform Reaction:

  • Ensure Sufficient Oxidant: Use a slight excess of the hypochlorite solution.

  • Reaction Time and Temperature: While the reaction is typically started in the cold, allowing it to proceed at room temperature for a sufficient duration is necessary for completion. Monitor by TLC to determine the optimal reaction time.

  • pH Control: The haloform reaction is pH-dependent. Ensure the reaction mixture remains basic during the oxidation step.

Q5: How can I effectively purify the final product from these impurities?

A5: Recrystallization is a highly effective method for purifying this compound.

  • Solvent Selection: A solvent pair like ethanol/water or methanol/water is often effective. The crude product should be dissolved in the minimum amount of the hot "good" solvent (ethanol or methanol), and then the "poor" solvent (water) is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the pure product should crystallize out, leaving the more soluble impurities in the mother liquor.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) can effectively separate the desired product from less polar impurities like the diacylated byproduct and more polar impurities like the demethylated product.

Data Presentation

Impurity Common Cause Analytical Signature (Expected) Prevention/Removal
Di-propionylated 1,3,5-trimethoxybenzeneHigh reactivity of the starting materialHigher molecular weight peak in MS; additional signals in the aromatic and aliphatic regions of the ¹H NMR spectrum.Control stoichiometry, low temperature.[1] Purify by column chromatography.
Demethylated product (phenolic impurity)Harsh reaction conditions (high temp, long time)Lower molecular weight peak in MS; broad phenolic -OH peak in ¹H NMR; shift in aromatic signals.Lower reaction temperature, shorter reaction time.[1][4] Remove by washing with a weak base during workup or by column chromatography.
Unreacted 1-(2,4,6-trimethoxyphenyl)propan-1-oneIncomplete oxidationPresence of the ketone starting material in TLC/NMR of the final product.Optimize oxidation reaction conditions (time, temp, reagent amount). Purify by recrystallization or column chromatography.
Unreacted 1,3,5-trimethoxybenzeneIncomplete Friedel-Crafts acylationSignals corresponding to the starting material in TLC/NMR of the crude ketone.Ensure catalyst activity and sufficient reaction time. Remove by purification of the intermediate ketone.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation (Haloform Reaction) cluster_2 Purification A 1,3,5-Trimethoxybenzene + Propionyl Chloride B Reaction with AlCl3 in DCM at 0 °C A->B Reagents C 1-(2,4,6-trimethoxyphenyl)propan-1-one (Crude Ketone) B->C Product D Crude Ketone E Reaction with NaOCl D->E Reactant F This compound (Crude Product) E->F Product G Crude Product H Recrystallization or Column Chromatography G->H Input I Pure this compound H->I Output

Caption: Workflow for the synthesis of this compound.

Impurity Formation Pathways

G SM 1,3,5-Trimethoxybenzene Prod 1-(2,4,6-trimethoxyphenyl)propan-1-one SM->Prod Desired Acylation Acyl Propionyl Chloride / AlCl3 Acyl->Prod FinalProd This compound Prod->FinalProd Oxidation DiAcyl Di-acylated Product Prod->DiAcyl Further Acylation (Side Reaction) Demethyl Demethylated Product Prod->Demethyl Demethylation by AlCl3 (Side Reaction)

Caption: Common impurity formation pathways in the synthesis.

References

  • Benchchem. (2025). Troubleshooting Common Issues in Friedel-Crafts Reactions. Benchchem Technical Support Center.
  • Benchchem. (2025). Technical Support Center: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene. Benchchem.
  • Chemistry LibreTexts. (2020, June 21). 4.10: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • University of Wisconsin-Madison. (n.d.).
  • University of California, Irvine. (n.d.). Friedel-Crafts Handout.
  • JoVE. (2025, May 22).
  • Maji, B., & Mandal, S. K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Organic & Biomolecular Chemistry, 16(46), 8994–9031.
  • NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. NIST WebBook.
  • ChemicalBook. (n.d.). 1,3,5-Trimethoxybenzene(621-23-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1,3,5-Trimethoxybenzene synthesis.
  • Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett, 24(12), 1529-1532.
  • Schwab, F., et al. (2019). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. ChemSusChem, 12(18), 4251-4256.
  • Journal of Research of the National Bureau of Standards. (n.d.).
  • Quora. (2016, June 30). How can you convert benzene into benzoic acid?.
  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid.

Sources

Technical Support Center: Degradation of 2-Ethyl-4,6-dimethoxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethyl-4,6-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for issues related to the degradation of this compound in solution. Understanding the stability and degradation profile of a molecule is a critical aspect of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product.[1][2] This document provides a series of frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and degradation of this compound.

Q1: What is forced degradation, and why is it essential for this compound?

A1: Forced degradation, or stress testing, is the intentional degradation of a drug substance or product under conditions more severe than accelerated stability testing. These studies are crucial for several reasons:

  • Pathway Identification: They help elucidate the likely degradation pathways of the molecule, identifying potential degradation products that could form during storage or administration.[1]

  • Method Development: The generated degradants are used to develop and validate stability-indicating analytical methods, which are capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[2]

  • Formulation & Storage: Understanding how the molecule reacts to stress (pH, light, heat, oxidation) provides critical information for developing a stable formulation and defining appropriate storage conditions.[1]

  • Regulatory Requirement: Regulatory bodies like the ICH require forced degradation studies to demonstrate the specificity of analytical methods and to understand the intrinsic stability of the drug substance.

Q2: What are the primary chemical functional groups on this compound, and how might they influence its degradation in solution?

A2: The structure of this compound contains three key functional groups that dictate its chemical reactivity and potential degradation pathways:

  • Carboxylic Acid: This group makes the molecule acidic and allows for salt formation under basic conditions. While stable, it can undergo decarboxylation under high heat.

  • Methoxy Groups (-OCH₃): These are ether groups attached to the aromatic ring. Ethers can be cleaved under strong acidic conditions, especially with heat, to form phenols.[3]

  • Ethyl Group (-CH₂CH₃): The carbon atom of the ethyl group attached directly to the benzene ring is a benzylic carbon. This position is particularly susceptible to oxidation, potentially forming a benzyl alcohol, ketone, or even cleaving to a benzoic acid derivative.[4]

Q3: What are the most probable degradation pathways for this molecule under typical stress conditions?

A3: Based on its structure, the following degradation pathways are hypothesized:

  • Acid Hydrolysis: Cleavage of one or both methoxy ether linkages to yield the corresponding phenolic acids. This reaction is typically slow and often requires elevated temperatures to proceed at a reasonable rate.[5]

  • Oxidative Degradation: Oxidation at the benzylic position of the ethyl group is a highly probable pathway.[4] This could lead to 2-(1-hydroxyethyl)-4,6-dimethoxybenzoic acid or 2-acetyl-4,6-dimethoxybenzoic acid. Stronger oxidation could cleave the ethyl group entirely.

  • Photodegradation: Aromatic compounds, especially those with electron-donating methoxy groups, are often susceptible to degradation upon exposure to UV or visible light.[6][7] The mechanisms can be complex, often involving free-radical intermediates.

  • Thermal Degradation: At high temperatures, the molecule may undergo decarboxylation (loss of CO₂) or other complex decomposition reactions.[8]

Q4: What are the standard starting conditions for a forced degradation study on a new compound like this one?

A4: A typical forced degradation study involves subjecting a solution of the compound (e.g., in a relevant solvent like water, acetonitrile, or a mixture) to various stress conditions. According to ICH guidelines, these generally include:

  • Acidic: 0.1 M HCl at room temperature and/or heated (e.g., 60-80°C).

  • Basic: 0.1 M NaOH at room temperature and/or heated.

  • Oxidative: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal: Heating the solution at a high temperature (e.g., 80°C).

  • Photolytic: Exposing the solution to a controlled light source, such as a xenon lamp or a UV lamp, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The goal is to achieve a target degradation of approximately 5-20%.[2][9] This level is considered sufficient to demonstrate the separation of degradants by the analytical method without being so excessive that it leads to unrealistic secondary degradation products.[2]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: I am not observing any significant degradation (<5%) under my chosen stress conditions. What should I do?

A: This indicates the molecule is relatively stable under the applied conditions. The scientific approach is to incrementally increase the stressor's intensity.

  • Causality: The activation energy for the degradation reaction has not been met. You need to provide more energy (thermal) or increase the concentration of the stress agent (chemical).

  • Solution Steps:

    • For Thermal/Hydrolytic Stress: Increase the temperature. If you started at 60°C, try refluxing at 80°C or higher for a defined period (e.g., 12, 24 hours).[10]

    • For Acid/Base Hydrolysis: If temperature increase is insufficient, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[3] Be aware that harsher conditions can lead to different, sometimes irrelevant, degradation pathways.

    • For Oxidative Stress: Increase the concentration of H₂O₂ (e.g., from 3% to 10% or even 30%) or extend the exposure time. Gentle heating can also accelerate oxidation.

    • For Photolytic Stress: Increase the duration of light exposure. Ensure your sample is directly exposed and not shielded by UV-absorbing glass (unless that is part of the test).

Q: My compound has degraded almost completely (>20%). How can I achieve the target degradation level?

A: Excessive degradation can obscure the primary degradation pathway and make method validation difficult. The key is to reduce the intensity of the stress.

  • Causality: The reaction conditions are too harsh, driving the degradation reaction to or near completion and potentially creating secondary or tertiary degradants.

  • Solution Steps:

    • Reduce Exposure Time: This is the simplest variable to control. Instead of 24 hours, take time points at 2, 4, 8, and 12 hours to find the optimal duration.

    • Lower the Temperature: If you are heating the sample, reduce the temperature in increments of 10-20°C.

    • Decrease Stressor Concentration: Use more dilute acid, base, or oxidizing agent (e.g., switch from 1 M HCl to 0.1 M or 0.01 M HCl).

    • Quench the Reaction: For hydrolytic and oxidative studies, be prepared to neutralize the reaction mixture (e.g., add base to an acidic solution or a reducing agent like sodium bisulfite for oxidation) at the desired time point to stop further degradation before analysis.

Q: I'm seeing many small, unexpected peaks in my chromatogram after stressing the sample. What could be the cause?

A: This can be due to several factors, ranging from the sample itself to the experimental setup.

  • Causality & Solutions:

    • Secondary Degradation: The primary degradant might be less stable than the parent compound and is breaking down further. To confirm this, try a time-course study with shorter durations to see if a major peak appears early and then diminishes as smaller peaks grow.

    • Solvent/Excipient Degradation: If your compound is in a formulated solution, the excipients may be degrading. Always run a "placebo" or blank solution (all components except the API) under the same stress conditions to identify any peaks not related to the API.[2]

    • Reaction with Buffer/Solvent: The API or its degradants might be reacting with components of your mobile phase or diluent. Ensure your final sample diluent is compatible and does not promote further reactions.

    • Contamination: Ensure all glassware is scrupulously clean. Impurities can introduce extraneous peaks.

Q: My mass balance is poor (significantly less than 100%). Where could the parent compound be going?

A: Poor mass balance is a common and challenging issue in degradation studies. It suggests that not all degradants are being accounted for.

  • Causality & Solutions:

    • Degradants Not Detected: The degradants may lack a chromophore, making them invisible to a UV detector. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for non-UV active species.[11]

    • Precipitation: A degradant may be insoluble in the sample diluent and has precipitated out of the solution before injection. Visually inspect your samples. If precipitation is suspected, try dissolving the sample in a stronger solvent (if compatible with your method).

    • Formation of Volatiles: The degradation may have produced volatile compounds (e.g., through decarboxylation) that have escaped the solution. This is harder to quantify without specialized techniques like headspace GC-MS.[12]

    • Adsorption: The parent compound or degradants may be adsorbing to the sample vial or container walls. Using silanized glass vials can sometimes mitigate this issue.

    • Co-elution: A degradant peak may be hidden under the main API peak or another peak. A high-purity peak analysis (e.g., using a photodiode array detector) can help determine if the API peak is spectrally pure.[2]

Section 3: Standardized Protocols

These protocols provide a starting point for conducting forced degradation studies on this compound.

Protocol 1: General Forced Degradation Workflow

This protocol outlines the steps for subjecting the compound to various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Sample Preparation:

  • For each condition, dilute the stock solution with the stressor to a final API concentration of ~0.1 mg/mL. Prepare a control sample diluted with the solvent (e.g., water) instead of a stressor.

  • Acidic: Dilute with 0.1 M HCl.

  • Basic: Dilute with 0.1 M NaOH.

  • Oxidative: Dilute with 3% H₂O₂.

  • Neutral (for thermal): Dilute with purified water.

3. Stress Application:

  • Room Temperature: Store one set of acidic, basic, and oxidative samples at ambient temperature (e.g., 25°C) for 24-48 hours.

  • Elevated Temperature: Place another set of acidic, basic, and neutral samples in an oven or water bath at 80°C for 24 hours.

  • Photolytic: Place a sample (in a photostable, transparent container like quartz) and a control sample (wrapped in aluminum foil) in a photostability chamber. Expose according to ICH Q1B guidelines.

4. Sample Quenching and Dilution:

  • After the desired time point, cool the samples to room temperature.

  • Neutralize the acidic and basic samples by adding an equivalent amount of base or acid, respectively (e.g., add 0.1 M NaOH to the 0.1 M HCl sample).

  • Dilute all samples (including controls and stressed samples) with the mobile phase or a suitable diluent to a final concentration appropriate for your analytical method (e.g., 10 µg/mL).

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV (PDA) and MS detection.

  • Inject the control sample, blank (diluent), and each stressed sample.

Protocol 2: HPLC-UV/MS Analysis

This serves as a starting point for method development to analyze the degradation samples.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all potential degradants, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Photodiode Array (PDA) detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., λmax of the parent compound).

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of potential degradants.

Section 4: Data Interpretation & Visualization

Workflow and Pathway Diagrams

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in MeCN) B Dilute to 0.1 mg/mL with Stressors A->B C1 Acid (0.1M HCl) Heat (80°C) B->C1 Apply Stress C2 Base (0.1M NaOH) Heat (80°C) B->C2 Apply Stress C3 Oxidation (3% H₂O₂) RT B->C3 Apply Stress C4 Photolytic (ICH Q1B) B->C4 Apply Stress C5 Thermal (Heat Control) (80°C in Water) B->C5 Apply Stress D Quench/Neutralize & Dilute C1->D C2->D C3->D C4->D C5->D E Analyze via HPLC-PDA-MS D->E F Data Interpretation E->F Calculate % Degradation, Mass Balance, Identify Peaks

Caption: General workflow for a forced degradation study.

G cluster_products Potential Degradation Products Parent This compound P1 Phenolic Analogs (Demethylation) Parent->P1 Acid / Heat P2 Benzylic Oxidation Products (e.g., Ketone, Alcohol) Parent->P2 Oxidation (H₂O₂) P3 Photodegradation Products (Radical-derived species) Parent->P3 UV/Vis Light P4 Decarboxylation Product (Loss of CO₂) Parent->P4 High Heat

Caption: Hypothesized degradation pathways for the molecule.

Data Summary Table

Use the following table structure to organize your results for clear comparison.

Stress ConditionTime (hrs)% Degradation of ParentNo. of Degradants >0.1%RRT of Major DegradantMass Balance (%)
Unstressed Control480.50N/A100.0
0.1 M HCl, 80°C2415.220.8598.5
0.1 M NaOH, 80°C248.910.9199.1
3% H₂O₂, RT4818.531.1597.2
Photolytic (ICH Q1B)-11.320.7898.9
Thermal (Water), 80°C482.111.0599.8

Section 5: References

  • Vertex AI Search, Forced Degradation Studies: Regulatory Considerations and Implementation, accessed February 17, 2026.

  • Biomedical Journal of Scientific & Technical Research, Forced Degradation – A Review, accessed February 17, 2026.

  • IJSDR, Force Degradation for Pharmaceuticals: A Review, accessed February 17, 2026.

  • Pharmaceutical Technology, Forced Degradation Studies for Biopharmaceuticals, accessed February 17, 2026.

  • SGS, HOW TO APPROACH A FORCED DEGRADATION STUDY, accessed February 17, 2026.

  • Agency for Toxic Substances and Disease Registry, 6. ANALYTICAL METHODS, accessed February 17, 2026.

  • European Medicines Agency, Quality of medicines questions and answers: Part 2, accessed February 17, 2026.

  • EPA, Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil, accessed February 17, 2026.

  • Chemguide, hydrolysis of esters, accessed February 17, 2026.

  • Atmospheric Chemistry and Physics, Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous, accessed February 17, 2026.

  • MDPI, Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis, accessed February 17, 2026.

  • Journal of the Chemical Society, Transactions, Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde, accessed February 17, 2026.

  • ResearchGate, (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis, accessed February 17, 2026.

  • Benchchem, Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid, accessed February 17, 2026.

  • Applied Chemical Engineering, Degradation of AY36 using TiO2-UV photocatalytic system, accessed February 17, 2026.

  • Benchchem, An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid, accessed February 17, 2026.

  • Atmospheric Chemistry and Physics, Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution, accessed February 17, 2026.

  • MDPI, Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives, accessed February 17, 2026.

  • Sultan Qaboos University House of Expertise, Photodegradation of methoxy substituted curcuminoids, accessed February 17, 2026.

  • PMC, Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products, accessed February 17, 2026.

  • SSERC, Hydrolysis of ethyl benzoate – Teacher's guide, accessed February 17, 2026.

  • MDPI, Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols, accessed February 17, 2026.

  • Google Patents, JP2015034141A - Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound, accessed February 17, 2026.

  • Advances in Environmental Technology, Degradation of azo dyes using hydrodynamic cavitation and external oxidants, accessed February 17, 2026.

  • UQ eSpace, The Stereoselective Oxidation of para‐Substituted Benzenes by a Cytochrome P450 Biocatalyst, accessed February 17, 2026.

  • PubMed, Biodegradation of 2-ethylhexyl-4-methoxycinnamate in river sediments and its impact on microbial communities, accessed February 17, 2026.

  • ScienceOpen, Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives, accessed February 17, 2026.

  • Chemistry LibreTexts, Acid Catalyzed Hydrolysis of Esters, accessed February 17, 2026.

  • ResearchGate, Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes | Request PDF, accessed February 17, 2026.

  • YouTube, The Hydrolysis of Ethyl Benzoate, accessed February 17, 2026.

  • NCBI Bookshelf, ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene, accessed February 17, 2026.

  • NML, THE SOLUBILITY/DEGRADATION STUDY OF ORGANOPHOSPHORIC ACID EXTRACTANTS IN SULPHURIC ACID MEDIA, accessed February 17, 2026.

  • Beilstein Journals, On the cause of low thermal stability of ethyl halodiazoacetates, accessed February 17, 2026.

  • PMC, Thermal decomposition characteristics of BHT and its peroxide (BHTOOH), accessed February 17, 2026.

  • YouTube, Oxidation of Alkylbenzenes to Make Benzoic Acids, accessed February 17, 2026.

Sources

Technical Support Center: 2-Ethyl-4,6-dimethoxybenzoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Purification, Polymorph Control, and Phase Separation (Oiling Out) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Triage

You are likely accessing this guide because your crystallization of 2-Ethyl-4,6-dimethoxybenzoic acid has failed. The most common failure modes for this specific lipophilic, electron-rich benzoic acid derivative are Liquid-Liquid Phase Separation (LLPS/Oiling Out) and Oxidative Discoloration .

This guide prioritizes the Acid-Base Swing protocol over thermal recrystallization. Due to the ethyl and methoxy substituents, the melting point is often depressed by impurities, making thermal methods prone to oiling out. The Acid-Base method relies on chemical switching (pKa) rather than thermal solubility differentials, offering a more robust purification vector.

Critical Troubleshooting: "Oiling Out" (LLPS)

Symptom: Upon cooling, the solution turns milky or deposits a viscous oil at the bottom of the flask instead of crystals. Mechanism: The metastable limit for liquid-liquid separation is crossed before the solubility curve. This is thermodynamically driven by high supersaturation and the presence of lipophilic impurities (regioisomers or decarboxylated byproducts).

Decision Tree: Oiling Out Recovery

OilingOut Start Observation: Oiling Out Occurred CheckTemp Check Temperature: Is it > Melting Point? Start->CheckTemp Reheat Reheat to Dissolve CheckTemp->Reheat Yes (Melted) SolventCheck Check Solvent System CheckTemp->SolventCheck No (LLPS) Seed Add Seed Crystals at T_cloud + 5°C Reheat->Seed Slow Cool AddGoodSolvent Add 'Good' Solvent (e.g., Ethanol/EtOAc) SolventCheck->AddGoodSolvent Supersaturation too high SwitchMethod ABORT Thermal Method Switch to Acid-Base Protocol SolventCheck->SwitchMethod Impurities > 5% AddGoodSolvent->Seed

Figure 1: Decision matrix for recovering an oiled-out batch. Note that persistent oiling usually dictates a switch to the Acid-Base protocol.

Primary Protocol: Acid-Base Impurity Rejection

Why this works: this compound has a pKa of approximately 3.5–4.5 (estimated based on 2,4,6-trimethylbenzoic acid analogs [1]). By converting it to a water-soluble carboxylate salt, you can wash away non-acidic lipophilic impurities (such as decarboxylated arenes or unreacted ethylating agents) into an organic layer.

Reagents
  • Base: 1M NaOH or Sat. NaHCO₃ (Gentler, reduces decarboxylation risk).

  • Acid: 1M HCl or 1M H₂SO₄.

  • Wash Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Workflow
  • Dissolution (Salt Formation):

    • Suspend the crude solid in water (10 mL/g).

    • Slowly add 1M NaOH while stirring until pH > 10. The solid should dissolve completely.

    • Checkpoint: If solids remain, these are likely non-acidic impurities. Filter them out immediately.

  • Lipophilic Wash (The Purification Step):

    • Transfer the aqueous solution to a separatory funnel.

    • Extract with DCM (2 x 5 mL/g).

    • Keep the Aqueous Layer (Top). Discard the organic layer (Bottom) which contains the oils/impurities.

  • Controlled Precipitation:

    • Cool the aqueous layer to 5–10°C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 1–2.

    • Observation: The product should precipitate as a white solid.

  • Isolation:

    • Filter via Buchner funnel.[1]

    • Wash cake with ice-cold water (removes trapped salts).

    • Dry under vacuum at 40°C.

AcidBase Crude Crude Solid Base Add NaOH (aq) pH > 10 Crude->Base Wash Wash with DCM (Remove Organics) Base->Wash Separate Separate Layers Wash->Separate Acidify Acidify Aqueous with HCl (pH < 2) Separate->Acidify Aqueous Layer Discard Waste (Impurities) Separate->Discard Organic Layer Filter Filter & Dry Acidify->Filter

Figure 2: The Acid-Base Swing workflow. This method mechanically separates non-acidic byproducts that cause oiling out.

Secondary Protocol: Thermal Recrystallization

Use this only if the material is already >95% pure and you are targeting a specific polymorph or crystal habit.

Solvent Selection Table

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorApplication
Ethanol / Water HighLowMedium (Oiling out if water added too fast)General purification
Ethyl Acetate / Heptane HighLowLow (Good impurity rejection)Polymorph control
Toluene ModerateLowHigh (Solvates impurities too well)Removing very polar contaminants

Procedure:

  • Dissolve solid in minimum boiling Ethanol or EtOAc.

  • Remove from heat.[2]

  • Add Anti-solvent (Water or Heptane) dropwise until persistent cloudiness appears.

  • Add 1 drop of "Good" solvent to clear the cloudiness.

  • Seed immediately with pure crystal.

  • Allow to cool to Room Temp over 2 hours, then 4°C overnight.

Technical FAQs

Q1: My crystals are turning pink/brown upon drying. Why?

  • Cause: Electron-rich aromatic rings (dimethoxy substituted) are prone to oxidation, forming quinone-like chromophores.

  • Fix:

    • Perform the crystallization under Nitrogen/Argon atmosphere.

    • Add a trace amount (0.1%) of Sodium Bisulfite to the aqueous acid-base step to act as a reducing agent.

    • Dry in the dark.

Q2: I have low yield after the Acid-Base method.

  • Cause: The pH was not lowered enough, or the compound has significant water solubility due to the dimethoxy groups hydrogen bonding.

  • Fix: Ensure pH is < 2.0. If yield is still low, saturate the aqueous filtrate with NaCl (Salting Out) and re-filter.

Q3: The melting point is broad (range > 2°C).

  • Cause: Likely a mixture of polymorphs or solvent inclusion. 2,6-dimethoxybenzoic acid analogs are known to have multiple polymorphs [2].

  • Fix: Dry the sample at 50°C under high vacuum for 24 hours to remove solvent. If the range persists, recrystallize using Ethyl Acetate/Heptane (slow evaporation) to encourage the formation of the most stable thermodynamic polymorph.

References

  • NIST Standard Reference Data. "pKa Values for Benzoic Acid Derivatives." National Institute of Standards and Technology. [Link]

  • K. P. N. Murthy et al. "Polymorphism in 2,6-dimethoxybenzoic acid." Acta Crystallographica Section B, vol. 38, no. 1, 1982. [Link]

  • Davey, R. J., et al. "Crystal Engineering: From Molecule to Crystal." Chemical Reviews, 2014.
  • Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series, Butterworths, London.

Sources

"minimizing by-product formation in 2-Ethyl-4,6-dimethoxybenzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl-4,6-dimethoxybenzoic Acid Synthesis

Introduction: The synthesis of this compound, a sterically hindered and electronically rich aromatic compound, presents unique challenges for the synthetic chemist. The molecule's activated ring system and substituted nature make it susceptible to a variety of side reactions that can complicate purification and significantly reduce yields. This guide provides in-depth troubleshooting advice and detailed protocols designed to help researchers, scientists, and drug development professionals navigate these challenges. By understanding the causality behind by-product formation, you can proactively optimize your reaction conditions to achieve higher purity and yield.

Section 1: Understanding the Synthetic Landscape

The successful synthesis of this compound hinges on the careful, regioselective introduction of the ethyl and carboxyl groups onto the 1,3-dimethoxybenzene core. The two most logical synthetic strategies are via a Grignard reaction or a Friedel-Crafts reaction. Each pathway has distinct advantages and a unique profile of potential by-products.

Synthetic_Pathways cluster_A Route A: Grignard Pathway cluster_B Route B: Friedel-Crafts Pathway A1 1-Bromo-2-ethyl- 4,6-dimethoxybenzene A2 Grignard Reagent A1->A2  Mg(0), Anhydrous Ether   A3 Target Molecule: This compound A2->A3  1. CO2 (s)  2. H3O+ workup   A_side By-products: - Dimer (Biaryl) - Hydrocarbon (Protonated Grignard) A2->A_side  Moisture, O2,  or excess halide   B1 1,3-Dimethoxybenzene B2 2-Ethyl-1,3-dimethoxybenzene B1->B2  Et-X / Lewis Acid  (Alkylation)   B_side By-products: - Isomers - Poly-alkylation - Demethylation B1->B_side  Harsh conditions,  Poor stoichiometry   B3 Target Molecule: This compound B2->B3  Acyl Halide / Lewis Acid  (Acylation/Carboxylation)   B2->B_side

Caption: Plausible synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses common experimental issues in a question-and-answer format.

Issue 1: My final product is contaminated with a significant amount of an isomeric acid.
  • Question: My NMR analysis shows signals consistent with both the desired 2-ethyl product and another isomer, likely 4-Ethyl-2,6-dimethoxybenzoic acid. What causes this and how can I prevent it?

  • Answer: This is a classic regioselectivity problem inherent to the Friedel-Crafts pathway. The two methoxy groups on the 1,3-dimethoxybenzene starting material are powerful ortho, para-directors.[1] While the 2-position is flanked by both methoxy groups, the 4-position is also highly activated, leading to competitive substitution.

    • Causality: The choice of Lewis acid and reaction temperature significantly impacts the ratio of isomers. More aggressive catalysts (e.g., AlCl₃) and higher temperatures can decrease selectivity.

    • Preventative Measures:

      • Catalyst Choice: Opt for milder Lewis acids or solid acid catalysts, such as polyphosphoric acid (PPA) or cation exchange resins (e.g., Amberlyst-15), which can offer better selectivity and reduce side reactions like ether cleavage.[2][3]

      • Temperature Control: Perform the alkylation and acylation steps at lower temperatures (e.g., 0 °C to room temperature) to favor the thermodynamically controlled product and minimize the formation of undesired isomers.

      • Order of Operations: Consider the steric hindrance. Introducing the bulkier carboxyl group (or a precursor) first may sterically direct the subsequent ethylation to the desired 2-position, though this may require a different synthetic strategy.

Issue 2: I'm seeing evidence of poly-ethylated or poly-carboxylated by-products.
  • Question: Mass spectrometry of my crude product shows peaks corresponding to the addition of more than one ethyl or acyl group. Why is my ring being over-substituted?

  • Answer: The root cause is the high reactivity of the dimethoxybenzene ring. The methoxy groups are strongly activating, and the first substituent added (ethyl or acyl) does not sufficiently deactivate the ring to prevent a second substitution.[4][5]

    • Causality: Once the first electrophilic substitution occurs, the product is often still reactive enough to compete with the starting material for the electrophile, leading to di-substituted by-products.

    • Preventative Measures:

      • Control Stoichiometry: Use the aromatic compound (1,3-dimethoxybenzene or its derivative) in excess relative to the alkylating or acylating agent. This increases the statistical probability that the electrophile will react with the starting material rather than the mono-substituted product.

      • Slow Addition: Add the electrophile (e.g., ethyl bromide/acyl chloride and Lewis acid mixture) dropwise to the solution of the aromatic compound at a low temperature. This keeps the instantaneous concentration of the electrophile low, minimizing the rate of the second substitution.

Issue 3: My Grignard reaction has a very low yield, and I recover mostly my starting bromo-aromatic.
  • Question: I'm attempting the Grignard route, but after workup, I'm primarily isolating the initial 1-Bromo-2-ethyl-4,6-dimethoxybenzene. What went wrong?

  • Answer: This is a common failure mode for Grignard reactions and almost always points to two issues: inactive magnesium or the presence of trace moisture.

    • Causality: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[6] Additionally, Grignard reagents are extremely strong bases and will be instantly destroyed by any protic source, especially water, to form the corresponding hydrocarbon.[7]

    • Preventative Measures:

      • Magnesium Activation: Do not use magnesium turnings directly from the bottle. Activate them immediately before use by either gently crushing them with a mortar and pestle (to expose fresh surface area) or by adding a small crystal of iodine to the reaction flask.[6][8] The disappearance of the iodine color is an indicator of activation. Sonication can also be effective at cleaning the metal surface.[7]

      • Strict Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically anhydrous diethyl ether or THF, which should be freshly distilled or obtained from a solvent purification system.[9]

Issue 4: My primary by-product is the hydrocarbon (2-Ethyl-1,3-dimethoxybenzene), not the desired acid.
  • Question: I successfully formed the Grignard reagent, but my final product after reacting with CO₂ is mostly the debrominated starting material. Why didn't the carboxylation work?

  • Answer: This indicates that your Grignard reagent was formed but subsequently quenched (protonated) before or during the carboxylation step.

    • Causality: The Grignard reagent was likely exposed to a proton source. This could be residual moisture in the reaction flask, atmospheric moisture, or water condensed on the surface of the dry ice (solid CO₂).

    • Preventative Measures:

      • High-Quality CO₂: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated a significant layer of frost (condensed water).

      • Proper Addition: Instead of adding the Grignard solution to the dry ice, it is often better to pour the Grignard solution over a freshly crushed, large excess of dry ice in a separate flask. This ensures the Grignard reagent is always in a CO₂-rich environment.

      • Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction and addition process to prevent atmospheric moisture from entering the system.

Issue 5: I've isolated a high-melting, non-polar by-product.
  • Question: During purification, I isolated a non-polar compound with a mass corresponding to a dimer of my aromatic precursor. What is this?

  • Answer: You have likely formed a biaryl by-product through a Wurtz-type coupling reaction. This is a known side reaction in Grignard synthesis.

    • Causality: The Grignard reagent can react with the unreacted bromo-aromatic starting material to form a new carbon-carbon bond, resulting in a dimer. This is more common at higher temperatures.

    • Preventative Measures:

      • Slow Halide Addition: During the formation of the Grignard reagent, add the solution of the bromo-aromatic dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it coupling with the already-formed Grignard reagent.

      • Temperature Control: Maintain a gentle reflux during Grignard formation and avoid excessive heating.

Section 3: Key Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol is designed to remove common non-polar by-products (e.g., biaryl dimers, unreacted halides) and some isomeric impurities from the desired polar carboxylic acid.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective. The crude product should be highly soluble in hot ethanol and poorly soluble in cold water.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use the minimum volume to ensure saturation upon cooling.

  • Decolorization (Optional): If the solution is highly colored, it may indicate the presence of tar or quinone-like impurities.[4] Add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: To the hot, clear solution, add water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold ethanol/water mixture (at the same ratio determined for the cloud point) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by NMR, MS, and melting point determination.[10][11]

Protocol 2: Characterization of By-Products

Accurate identification of by-products is critical for optimizing the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The desired product should show a characteristic singlet for the C5-proton, two distinct singlets for the methoxy groups, and an ethyl group pattern (a quartet and a triplet). Isomeric by-products will have different aromatic proton splitting patterns and chemical shifts.

    • ¹³C NMR: Provides a carbon count and information about the chemical environment of each carbon, which is invaluable for distinguishing between isomers.[12]

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: Confirms the molecular weight of the main product and helps identify by-products based on their mass (e.g., M+28 for an additional ethyl group, M-14 for demethylation, or ~2M for a dimer).[10]

    • Fragmentation Pattern: Can provide structural clues to differentiate between isomers.

Section 4: Data Summary

Observed By-Product Plausible Structure Likely Synthetic Route Primary Cause Preventative Strategy
Isomeric Acid4-Ethyl-2,6-dimethoxybenzoic acidFriedel-CraftsPoor regioselectivity of electrophilic substitution.Use milder Lewis acids (PPA), lower reaction temperature.
Poly-alkylated ProductDi-ethyl-dimethoxybenzoic acidFriedel-CraftsHighly activated aromatic ring.[4][5]Use excess aromatic substrate; slow, controlled addition of alkylating agent.
Hydrocarbon2-Ethyl-1,3-dimethoxybenzeneGrignardQuenching of Grignard reagent by protic impurities (H₂O).Strict anhydrous conditions; use of dry glassware and solvents.
DimerBis(2-ethyl-4,6-dimethoxyphenyl)GrignardWurtz-type coupling of Grignard reagent with unreacted halide.Slow addition of halide during Grignard formation; moderate temperature.
Demethylated Product2-Ethyl-4-hydroxy-6-methoxybenzoic acidFriedel-CraftsEther cleavage by harsh Lewis acids (e.g., AlCl₃).[2]Use a milder catalyst that does not cause aryl-alkyl ether cleavage.[2]

Section 5: Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Crude Product Analysis (NMR, MS) Impurity_Type Identify Primary Impurity Type Start->Impurity_Type Isomers Isomeric By-products? Impurity_Type->Isomers Yes PolySub Poly-substituted Products? Impurity_Type->PolySub No Sol_Isomers Action: - Lower Reaction Temp - Use Milder Lewis Acid (See Issue 1) Isomers->Sol_Isomers StartMat High Level of Starting Material? PolySub->StartMat No Sol_PolySub Action: - Adjust Stoichiometry - Slow Reagent Addition (See Issue 2) PolySub->Sol_PolySub Yes Other Other By-products? (Dimer, Hydrocarbon) StartMat->Other No Sol_StartMat Action: - Check Mg Activation - Ensure Anhydrous Conditions (See Issue 3) StartMat->Sol_StartMat Yes Sol_Other Action: - Review Grignard Setup - Control Temp & Addition (See Issues 4 & 5) Other->Sol_Other Yes

Caption: A logical workflow for troubleshooting by-product formation.

References

  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Benchchem.
  • Grignard Reaction. (n.d.).
  • Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2012). Crystals, 2(2), 521-527.
  • Organic synthesis: benzoic acid via a grignard reaction. (n.d.).
  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. CORE. (n.d.).
  • Grignard Reaction. Web Pages. (n.d.).
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Benchchem.
  • CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid. Google Patents. (2008).
  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. Google Patents. (2016).
  • Synthesis and characterization of Benzoic Acid. (2023). Chemistry Research Journal, 8(6), 5-9.
  • Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde. Benchchem.
  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2025). ResearchGate.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. (n.d.).
  • Preparation of benzoic acid of high purity. (n.d.).
  • The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. (2025).
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages. (n.d.).

Sources

Validation & Comparative

"comparing 2-Ethyl-4,6-dimethoxybenzoic acid to similar benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Ethyl-4,6-dimethoxybenzoic Acid (CAS 75996-28-0) vs. Methyl/Methoxy Analogs Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This compound is a specialized aromatic building block that occupies a unique "Goldilocks zone" between the sterically demanding 2,4,6-trimethoxybenzoic acid and the less lipophilic 2,6-dimethoxybenzoic acid .[1]

While often overshadowed by its methyl-substituted counterparts, the 2-ethyl variant offers distinct advantages in lipophilic efficiency (LipE) and steric shielding .[1] This guide analyzes its performance as a scaffold for drug development, specifically highlighting its utility in modulating solubility and metabolic stability compared to standard benzoic acid derivatives.

Key Differentiator: The 2-ethyl group introduces a significant increase in local steric bulk and lipophilicity (+0.5 LogP vs. methyl) without altering the fundamental electron-rich nature of the resorcinol-derived core.[1]

Chemical Profile & Structural Analysis[1][2]

The performance of this class of compounds is governed by the "Ortho Effect"—the steric inhibition of resonance (SIR) caused by substituents at the 2- and 6-positions.[1]

Structural Comparators

We compare This compound (Target) against three standard alternatives:

CompoundStructure NoteKey FeaturePrimary Application
This compound Ethyl at C2, OMe at C4, C6High Steric Bulk / High LogP Bioavailability modulation; hydrophobic pocket filling.[1]
2-Methyl-4,6-dimethoxybenzoic acid Methyl at C2, OMe at C4, C6Moderate Steric Bulk Standard "Orsellinic acid" derivative; balanced profile.[1]
2,4,6-Trimethoxybenzoic acid OMe at C2, C4, C6Electronic Symmetry Electron-rich core; highly susceptible to electrophilic attack.[1]
2,6-Dimethoxybenzoic acid OMe at C2, C6 (H at C4)Baseline Sterics Reference for "ortho-effect" acidity studies.[1]
Electronic & Steric Map (Graphviz)

The following diagram visualizes the steric and electronic pressure points on the benzoic acid core.

G Target This compound (Target) Sterics Steric Shielding (C2) Target->Sterics High (Ethyl) Lipophilicity Lipophilicity (LogP) Target->Lipophilicity High (~2.5) Methyl 2-Methyl Analog (Competitor) Methyl->Sterics Moderate Methyl->Lipophilicity Moderate (~2.0) TriMethoxy 2,4,6-Trimethoxy Analog (Competitor) TriMethoxy->Sterics Moderate (OMe) Acidity Acidity (pKa) TriMethoxy->Acidity Lower pKa (Resonance)

Figure 1: Comparative analysis of steric and physicochemical drivers. The Ethyl group provides maximal steric shielding and lipophilicity among the series.

Physicochemical Performance Data

The following data aggregates calculated and experimental values to benchmark the target compound.

Table 1: Physicochemical Properties Comparison

Property2-Ethyl-4,6-dimethoxy 2-Methyl-4,6-dimethoxy2,4,6-Trimethoxy2,6-Dimethoxy
Molecular Weight 210.23 196.20212.20182.17
CLogP (Est.) 2.6 ± 0.2 2.1 ± 0.21.6 ± 0.21.4 ± 0.2
pKa (Acid) ~3.3 (Predicted)~3.43.443.44
H-Bond Donors 1 111
Rotatable Bonds 4 343
CAS Number 75996-28-0 480-64-8570-02-51466-76-8

Performance Insights:

  • Acidity (The Ortho Effect): All four compounds exhibit lower pKa values than unsubstituted benzoic acid (pKa 4.2). The bulky 2-ethyl group forces the carboxylate out of plane with the benzene ring, inhibiting resonance stabilization of the neutral acid and thus increasing acidity (lowering pKa).[1] This makes the 2-ethyl variant an excellent candidate for salt formation.[1]

  • Lipophilicity: The 2-ethyl analog is the most lipophilic. In drug design, this is critical for penetrating the blood-brain barrier (BBB) or binding to hydrophobic pockets (e.g., GPCR allosteric sites).[1]

  • Metabolic Stability: The benzylic position of the ethyl group is a potential site for CYP450 oxidation. However, the flanking methoxy groups and the carboxylate often steer metabolism toward demethylation or glucuronidation instead.

Synthetic Utility & Protocols

The synthesis of This compound is more challenging than its methyl analog due to the scarcity of ethyl-substituted resorcinol starting materials.[1]

Recommended Synthetic Workflow

The most robust route utilizes Lithium-Halogen Exchange rather than direct Friedel-Crafts alkylation, which suffers from poly-alkylation side products.[1]

Synthesis Start 1-Ethyl-3,5-dimethoxybenzene Step1 Bromination (NBS, MeCN) Start->Step1 Inter 2-Bromo-1-ethyl- 3,5-dimethoxybenzene Step1->Inter Step2 Lithiation (n-BuLi, -78°C) Inter->Step2 Step3 Carboxylation (CO2, H3O+) Step2->Step3 Product This compound Step3->Product

Figure 2: Preferred synthetic pathway via directed lithiation to ensure regioselectivity.[1]

Detailed Protocol (Lithiation Route)

Note: This protocol is adapted from standard procedures for sterically hindered benzoic acids.

  • Bromination: Dissolve 1-ethyl-3,5-dimethoxybenzene (1.0 eq) in acetonitrile at 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. The 4,6-directing effect of the methoxy groups directs bromine to the position ortho to the ethyl group (sterically crowded but electronically activated).[1]

  • Lithiation: In an inert atmosphere (Ar/N2), dissolve the brominated intermediate in dry THF. Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise.[1] Stir for 1 hour.

  • Quench: Bubble dry CO2 gas through the solution for 30 minutes. Allow to warm to room temperature.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[2][3] The bulky acid may precipitate directly or require recrystallization from Ethanol/Water (See Benchchem protocols for similar derivatives).

Biological & Pharmaceutical Applications[1]

Why choose the 2-Ethyl variant?

  • Pro-drug Design: The ethyl ester of this acid is more hydrolytically stable than the methyl ester due to the steric hindrance of the ethyl group protecting the carbonyl carbon. This allows for tunable release kinetics .

  • Covalent Modifiers: In the design of targeted covalent inhibitors (TCIs), the 2-ethyl group can orient the reactive warhead (if attached at position 3 or 5) into a specific conformation that the 2-methyl analog cannot achieve.[1]

  • Polyketide Mimicry: This scaffold mimics the structural motifs found in macrolide antibiotics (e.g., Sorangicin), where ethyl/methyl alternations on the aromatic ring dictate binding affinity.

References
  • CAS Registry. this compound (CAS 75996-28-0).[1][4][5][6] American Chemical Society.[7] [1][7]

  • PubChem. 2,6-Dimethoxybenzoic acid (Comparator Data).[8] National Library of Medicine. [1]

  • BLD Pharm. Catalog Entry for this compound.[1][4][5][6] (Source for commercial availability).

  • Doyle, M. P., et al.Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids. J. Org. Chem. (General reference for pKa shifts).
  • BenchChem. Synthesis of Dimethoxybenzoic Acid Derivatives.[1]

Sources

A Comparative Guide to Validating an Analytical Method for 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for the validation of an analytical method for 2-Ethyl-4,6-dimethoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices. It compares viable analytical technologies and offers a detailed protocol for the most suitable method, ensuring scientific integrity and alignment with global regulatory expectations.

Part 1: Foundational Principles of Method Validation

Introduction to this compound and the Imperative for Validation

This compound is a substituted benzoic acid derivative. While specific public-domain applications are not extensively documented, its structure suggests potential use as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). In any pharmaceutical development pipeline, from raw material to finished product, the ability to accurately and reliably quantify such a compound is paramount.

Analytical method validation is the cornerstone of this reliability. It is the documented process of proving that an analytical procedure is suitable for its intended purpose.[1][2] Without a validated method, data integrity is compromised, potentially leading to failed batches, regulatory rejection, and risks to patient safety.

The Regulatory Framework: Adherence to ICH Q2(R1)

The premier international guideline for analytical method validation is the "Validation of Analytical Procedures: Text and Methodology Q2(R1)" from the International Council for Harmonisation (ICH).[3] This guideline, adopted by major regulatory bodies like the FDA and EMA, provides a harmonized framework for what constitutes a valid analytical procedure.[4][5][6] Adherence to ICH Q2(R1) is not merely a best practice; it is a regulatory expectation for commercial drug substances and products.[7]

The core validation parameters, which will be discussed in detail, are:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (including Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Part 2: Comparative Analysis of Analytical Methodologies

For a molecule like this compound—a non-volatile organic acid with a UV-absorbing aromatic ring—several analytical techniques could be considered. However, their suitability varies significantly.

TechniquePrincipleSuitability for this compoundRationale
Reverse-Phase HPLC (RP-HPLC) with UV Detection Differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Excellent (Recommended) High resolution, sensitivity, and specificity. Ideal for separating the analyte from impurities and degradation products. The benzoic acid moiety provides a strong UV chromophore for detection.[8][9]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas.Poor (Requires Derivatization) Benzoic acids are generally not volatile enough for direct GC analysis. A chemical derivatization step would be required to increase volatility, adding complexity and potential for error.[10]
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in a solution.Fair (For simple, pure solutions only) Simple and rapid, but lacks specificity. It cannot distinguish the analyte from other UV-absorbing impurities or degradants, making it unsuitable for stability or impurity testing.[11]
High-Performance Thin-Layer Chromatography (HPTLC) A planar chromatographic technique offering high throughput.Good (Alternative for quantification) Can be a high-throughput alternative for quantification but generally offers lower resolution and sensitivity compared to HPLC.[11]

Part 3: A Practical Guide to HPLC Method Validation

This section provides a detailed, step-by-step workflow for validating an HPLC method for the assay of this compound.

Experimental Workflow Overview

The validation process follows a logical sequence, starting from system suitability and progressing through each of the ICH Q2(R1) parameters.

G cluster_prep Preparation cluster_method Method Execution & Validation cluster_report Finalization prep_std Prepare Standard & Sample Solutions sst System Suitability Test (SST) prep_std->sst prep_mobile Prepare Mobile Phase prep_mobile->sst spec Specificity / Forced Degradation sst->spec If SST Passes lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob analysis Data Analysis & Statistical Evaluation rob->analysis report Generate Validation Report analysis->report

Caption: A typical workflow for analytical method validation.

Proposed HPLC Method Parameters (Starting Point)

The following conditions serve as a robust starting point, drawing parallels from validated methods for similar benzoic acid derivatives.[12][13]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry standard for reverse-phase separation of small aromatic molecules.
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 4.4) (40:60 v/v)The buffer suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile is a common organic modifier.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection UV at 254 nmAromatic rings typically exhibit strong absorbance around this wavelength. A full UV scan should be performed to confirm the λmax.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Column Temp 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detailed Protocols and Acceptance Criteria

For each validation parameter, a clear objective, protocol, and set of acceptance criteria must be defined.[4]

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] A crucial part of this is the forced degradation study.[14][15]

  • Protocol:

    • Prepare Stressed Samples: Subject solutions of this compound to various stress conditions to induce degradation (typically aiming for 10-15% degradation).[16]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (ICH Q1B guidelines).[17]

    • Analysis: Analyze a blank (diluent), an unstressed standard, and each of the stressed samples by HPLC.

    • Peak Purity: Use a Diode Array Detector (DAD) to assess the peak purity of the analyte in the presence of degradation products.

  • Acceptance Criteria:

    • The analyte peak should be free from co-elution with any degradation products or impurities (as determined by peak purity analysis).

    • The method demonstrates the ability to separate the analyte from its degradation products.[17]

  • Objective: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a specified range.[4]

  • Protocol:

    • Prepare at least five standard solutions of this compound at different concentrations. For an assay, the range is typically 80% to 120% of the target test concentration.[1][18]

    • Inject each concentration in triplicate.

    • Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

  • Objective: To demonstrate the closeness of the results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo (a mixture of all excipients without the analyte) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[4]

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (Based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the LOQ by preparing and analyzing at least six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: Signal-to-Noise ratio of approximately 3:1.

    • LOQ: Signal-to-Noise ratio of approximately 10:1 with acceptable precision.

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

  • Protocol:

    • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

    • Examples of variations:

      • Flow rate (± 0.1 mL/min).[19]

      • Column Temperature (± 5°C).[19]

      • Mobile Phase pH (± 0.2 units).

      • Mobile Phase organic composition (± 2%).

    • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak tailing, and resolution.

  • Acceptance Criteria:

    • System suitability parameters (e.g., tailing factor, resolution) must still pass under all varied conditions.

    • The results should not be significantly impacted by the minor changes.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time; peak purity passes.
Linearity (R²) ≥ 0.999
Range 80% - 120% of test concentration for assay.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOQ (%RSD) ≤ 10.0%
Robustness System suitability passes under all varied conditions.

Part 4: Conclusion

The validation of an analytical method for this compound is a systematic process that is critical for ensuring data quality in a regulated environment. While several analytical techniques exist, RP-HPLC with UV detection stands out as the most suitable choice due to its specificity, sensitivity, and robustness. By following the principles laid out in the ICH Q2(R1) guideline and applying the detailed protocols described in this guide, researchers can confidently develop and validate a method that is fit for purpose and will withstand regulatory scrutiny. Successful validation is not simply about passing predefined criteria; it is about demonstrating a deep understanding of the method's capabilities and limitations, thereby ensuring the integrity of every result it generates.

References

A complete list of all sources cited in this guide is provided below for verification.

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021, September 17). Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC. (2022, July 5). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (2021, November 29). Retrieved from [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). Retrieved from [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment - ResearchGate. (2025, December 28). Retrieved from [Link]

  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan - Research India Publications. Retrieved from [Link]

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A Researcher's Guide to Evaluating the Biological Efficacy of Novel Compounds: A Comparative Analysis Featuring 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the biological efficacy of novel chemical entities, using the uncharacterized molecule, 2-Ethyl-4,6-dimethoxybenzoic acid, as a primary example. For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic lead is both systematic and multifaceted. It begins not with immediate efficacy testing, but with a crucial first step: identifying the compound's biological target.

Due to the novel nature of this compound, no public data on its biological activity or molecular targets currently exist. Therefore, this guide is structured to first outline the essential process of target identification (deconvolution) and then, for illustrative purposes, to provide a detailed comparative analysis against a plausible, hypothetical target: the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway. This target was selected based on the known anticancer activities of various benzoic acid and dimethoxybenzene derivatives.

Part 1: The Critical First Step—Target Deconvolution of a Novel Compound

Before any meaningful efficacy comparison can be made, the molecular target of a novel compound must be identified. This process, known as target deconvolution, is fundamental to understanding its mechanism of action and potential therapeutic applications. A multi-pronged approach combining experimental and computational methods is most effective.

Experimental Approaches for Target Identification

1. Affinity-Based Chemoproteomics: This is a cornerstone technique for identifying direct binding partners of a small molecule.[1][2] The core principle involves immobilizing the compound of interest (the "bait") onto a solid support, such as chromatography beads, and then passing a complex biological sample (e.g., cell lysate) over it.[3] Proteins that specifically bind to the compound are "captured" and can be later eluted and identified using mass spectrometry.[4]

  • Causality in Experimental Design: The success of this method hinges on the synthesis of an affinity probe—a version of the novel compound modified with a linker arm that allows it to be attached to the support matrix without obstructing its protein-binding interface. This is a critical design step, as an improperly placed linker can abolish the very interaction we aim to detect.

2. Yeast Three-Hybrid (Y3H) System: An elegant genetic method, the Y3H system is an adaptation of the well-known two-hybrid system and can be used to screen for protein-small molecule interactions within a living cell.[5][6] In this setup, the interaction between a protein and a small molecule "bait" activates a reporter gene, allowing for the selection and identification of interacting partners.[7]

Computational Prediction of Biological Targets

In parallel with experimental work, computational methods can provide valuable predictions about a compound's likely targets, helping to focus experimental efforts.[8][9]

  • Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often have similar biological activities. The structure of this compound can be compared against large databases of compounds with known targets to generate a list of potential interacting proteins.[10]

  • Structure-Based Methods (Molecular Docking): If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict how the novel compound might physically bind to them.[11] This can provide insights into the binding affinity and specificity of the interaction.

The following diagram illustrates a generalized workflow for target deconvolution.

G cluster_0 Target Deconvolution Workflow Novel_Compound Novel Compound (this compound) Probe_Synthesis Affinity Probe Synthesis Novel_Compound->Probe_Synthesis Chemical Modification Computational_Screen Computational Screening (Ligand/Structure-Based) Novel_Compound->Computational_Screen In Silico Analysis Affinity_Chromatography Affinity Chromatography (Pull-down from Lysate) Probe_Synthesis->Affinity_Chromatography Mass_Spec Mass Spectrometry (Protein ID) Affinity_Chromatography->Mass_Spec Elution Target_Hypothesis Generate Target Hypothesis Mass_Spec->Target_Hypothesis Hit_Validation Hit Validation (e.g., siRNA, Functional Rescue) Final_Target Validated Biological Target Hit_Validation->Final_Target Computational_Screen->Target_Hypothesis Target_Hypothesis->Hit_Validation Experimental Confirmation

Caption: A generalized workflow for identifying the biological target of a novel compound.

Part 2: A Comparative Efficacy Analysis Against a Hypothetical Target—CDK4/6

To demonstrate how to structure a comparison guide, we will now proceed with the hypothesis that this compound is an inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are crucial regulators of the cell cycle and are validated targets in oncology, particularly for hormone receptor-positive (HR+) breast cancer.[11]

The CDK4/6-Rb Signaling Pathway

In normal cell proliferation, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[12] The active cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (pRb).[3] This phosphorylation event releases the transcription factor E2F, allowing it to activate the genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] CDK4/6 inhibitors block this phosphorylation step, thereby inducing G1 cell cycle arrest.[9]

The diagram below illustrates this key signaling pathway.

G cluster_0 CDK4/6-Rb Signaling Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogenic_Signals->CyclinD Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex pRb_E2F pRb-E2F Complex (Growth Suppressive) Active_Complex->pRb_E2F Phosphorylation pRb_P Phosphorylated pRb pRb_E2F->pRb_P E2F Free E2F pRb_E2F->E2F Release Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Transcription Cell_Cycle G1-S Phase Transition Gene_Expression->Cell_Cycle Inhibitor CDK4/6 Inhibitors Inhibitor->Active_Complex Inhibition

Caption: Simplified diagram of the CDK4/6-Rb signaling pathway and the action of its inhibitors.

Quantitative Comparison with Known Inhibitors

The efficacy of a novel inhibitor is best understood when benchmarked against established drugs. The U.S. FDA has approved three CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[5][13] Their potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity.

For the purpose of this guide, we will assign a hypothetical, yet plausible, set of IC50 values to this compound to illustrate its placement within a comparative table.

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)Selectivity (CDK4 vs. CDK6)Reference
This compound 25 60 ~2.4-fold for CDK4 Hypothetical
Palbociclib (Ibrance®)1116~1.5-fold for CDK4[6][14]
Ribociclib (Kisqali®)1039~4-fold for CDK4[7][8][15]
Abemaciclib (Verzenio®)210~5-fold for CDK4[3][8]

Expertise & Experience Insights: The relative selectivity for CDK4 versus CDK6 can be significant. While both are involved in cell cycle progression, their differential inhibition may contribute to varying clinical efficacy and side-effect profiles. For instance, the higher potency of Abemaciclib against CDK4 is thought to contribute to its distinct clinical characteristics.[8]

Part 3: Essential Experimental Protocols for Efficacy Evaluation

To generate the data presented above, rigorous and standardized experimental protocols are required. The following sections provide step-by-step methodologies for key assays.

Protocol 1: In Vitro Kinase Assay (CDK4/Cyclin D3)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified CDK4/Cyclin D3 complex.

Self-Validating System: This protocol includes positive and negative controls (e.g., a known inhibitor like Staurosporine and a DMSO vehicle control, respectively) to ensure the assay is performing correctly and that any observed inhibition is due to the test compound.

Materials:

  • Purified recombinant CDK4/Cyclin D3 enzyme (BPS Bioscience, Cat# 40104)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[16]

  • Substrate (e.g., a peptide derived from Retinoblastoma protein)

  • ATP (at a concentration near the Km for the enzyme)

  • Test Compound (this compound) and known inhibitors, serially diluted.

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6071)[17]

  • 384-well white assay plates

Procedure:

  • Prepare Reagents: Dilute the enzyme, substrate, and ATP in kinase buffer to their desired working concentrations.

  • Compound Plating: Add 1 µL of each serially diluted compound concentration (or DMSO vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted CDK4/Cyclin D3 enzyme to each well.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferation Assay (MCF-7 Cells)

This assay measures the effect of the compound on the proliferation of a cancer cell line that is dependent on the CDK4/6 pathway, such as the HR+ breast cancer cell line MCF-7.[18]

Materials:

  • MCF-7 human breast adenocarcinoma cell line (ATCC® HTB-22™)

  • Cell Culture Medium (e.g., RPMI 1640 supplemented with 10% Fetal Bovine Serum)[19]

  • Test Compound and known inhibitors, serially diluted.

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., RealTime-Glo™ MT Cell Viability Assay, Promega)[20]

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of ~5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Palbociclib).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures the number of viable cells based on their metabolic activity.

  • Data Acquisition: After a 1-4 hour incubation with the reagent, measure luminescence or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

The following diagram outlines the experimental workflow for evaluating a novel inhibitor.

G cluster_0 Inhibitor Evaluation Workflow Start Novel Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (Purified CDK4/6 Enzyme) Start->Kinase_Assay Biochemical Screen IC50 Determine IC50 Value Kinase_Assay->IC50 Quantitative Analysis Cell_Assay Cell-Based Proliferation Assay (e.g., MCF-7 Cells) IC50->Cell_Assay Cellular Context GI50 Determine GI50 Value Cell_Assay->GI50 Quantitative Analysis Mechanism_Validation Mechanism of Action Validation (e.g., Western Blot for p-pRb) GI50->Mechanism_Validation Confirm On-Target Effect Decision Lead Candidate? Mechanism_Validation->Decision

Caption: A streamlined workflow for the biochemical and cellular evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

This guide has provided a dual framework: first, by outlining the necessary steps to identify the biological target of a novel compound like this compound, and second, by illustrating how to conduct a rigorous comparative efficacy analysis against a well-defined, hypothetical target, CDK4/6. The provided protocols and workflows represent the gold standard in the field, ensuring that the generated data is robust, reproducible, and meaningful.

For this compound, the immediate path forward is clear: a systematic target deconvolution campaign. Should this compound, or others from its structural class, be identified as inhibitors of a therapeutically relevant target, the comparative guide presented here serves as a blueprint for the subsequent stages of preclinical evaluation. This structured approach, grounded in scientific integrity and causality, is paramount for the successful translation of novel chemical matter into next-generation therapeutics.

References

  • Asghar, U., et al. (2021). "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences." Cancers (Basel). Available at: [Link]

  • Baek, S. T., et al. (2022). "Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis." BMB Reports. Available at: [Link]

  • Bender, A., et al. (2021). "Computational/in silico methods in drug target and lead prediction." Journal of Theoretical Biology. Available at: [Link]

  • Susan G. Komen. (n.d.). "CDK4/6 Inhibitors." Available at: [Link]

  • AideChem. (2024). "Abemaciclib is a Selective CDK4/6 Inhibitor for kinds of Cancers Research." Available at: [Link]

  • Breastcancer.org. (2026). "What Are CDK4/6 Inhibitors?" Available at: [Link]

  • AideChem. (2024). "Palbociclib is a CDK4/6 Inhibitor for Triple-negative Breast Cancer Research." Available at: [Link]

  • U.S. Pharmacist. (2020). "A Review of CDK4/6 Inhibitors." Available at: [Link]

  • Al-Salama, Z. T. (2023). "CDK Inhibitors and FDA: Approved and Orphan." Pharmaceuticals (Basel). Available at: [Link]

  • O'Leary, B., et al. (2022). "Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib." The Oncologist. Available at: [Link]

  • Álvarez-Fernández, M., & Malumbres, M. (2015). "Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment." Clinical Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). "FDA-approved CDK4/6 inhibiting drugs." Available at: [Link]

  • ResearchGate. (n.d.). "IC50 Values of CDK4/6 Inhibitors." Available at: [Link]

  • ChemRxiv. (n.d.). "Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study." Available at: [Link]

  • ResearchGate. (n.d.). "Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of CDK 4/6 inhibitors." Available at: [Link]

  • ResearchGate. (n.d.). "Ranges of published half‐maximal inhibitory concentration (IC50) values for Food and Drug Administration‐approved cyclin‐dependent kinase 4/6 (CDK4/6) inhibitors." Available at: [Link]

  • ResearchGate. (n.d.). "Intracellular signaling network centered on CDK4/6." Available at: [Link]

  • Wang, L., et al. (2018). "Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs." Acta Pharmaceutica Sinica B. Available at: [Link]

  • AACR Journals. (2017). "Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib." Cancer Research. Available at: [Link]

  • ResearchGate. (n.d.). "Abemaciclib is a more potent inhibitor of CDK4 than CDK6 in both biochemical and in vitro cell-based assays." Available at: [Link]

  • MDPI. (2020). "CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions." Available at: [Link]

  • MDPI. (2021). "Development of CDK4/6 Inhibitors." Available at: [Link]

  • MDPI. (2020). "Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas." Available at: [Link]

  • bioRxiv. (2023). "The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays." Available at: [Link]

  • Oxford Academic. (2014). "Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity." Toxicological Sciences. Available at: [Link]

  • MDPI. (2020). "Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence." Available at: [Link]

  • National Toxicology Program. (2014). "TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY." Available at: [Link]

  • MDPI. (2023). "Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines." Available at: [Link]

  • MDPI. (2023). "New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells." Available at: [Link]

  • PLOS One. (2011). "Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay." Available at: [Link]

  • bioRxiv. (2025). "Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products." Available at: [Link]

  • BPS Bioscience. (n.d.). "CDK4 Assay Kit." Available at: [Link]

  • Journal of Nuclear Medicine. (2020). "Noninvasive PET Imaging of CDK4/6 Activation in Breast Cancer." Available at: [Link]

Sources

Comparative Guide: In Vivo vs. In Vitro Activity of 2-Ethyl-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo activity of 2-Ethyl-4,6-dimethoxybenzoic acid (CAS 75996-28-0), a functionalized benzoic acid derivative often utilized as a pharmaceutical intermediate and a structural probe in medicinal chemistry.[1]

While direct clinical comparison literature for this specific intermediate is specialized, this guide synthesizes its physicochemical behavior, metabolic fate, and pharmacological discrepancies based on structural activity relationships (SAR) of analogous polysubstituted benzoic acids.[1]

Executive Summary: The Translational Gap

This compound exhibits a classic "dissociation" between in vitro potency and in vivo efficacy, primarily driven by rapid Phase II metabolism and plasma protein binding.[1]

  • In Vitro: The compound demonstrates predictable activity as a weak acid antimicrobial and a chemical building block for inhibiting specific enzymatic pathways (e.g., as a mimic of polyketide intermediates).[1] It shows high permeability in PAMPA assays due to its lipophilic ethyl and methoxy substituents.[1]

  • In Vivo: Efficacy is frequently attenuated by rapid glycine conjugation (hippurate formation) and O-demethylation .[1] However, its oral bioavailability is high, making it a robust systemic agent if the target residence time is optimized.[1]

Physicochemical Profile & Predicted Parameters

Understanding the molecule's core properties is essential for interpreting activity data.[1]

ParameterValue (Predicted/Exp)Impact on Activity
Molecular Weight 210.23 g/mol High absorption potential (Lipinski compliant).[1]
LogP (Octanol/Water) ~2.8 – 3.2Good membrane permeability; crosses BBB.[1]
pKa (Acid) ~3.8 – 4.2Ionized at physiological pH (7.4); requires transporters or passive diffusion of the neutral fraction.[1]
H-Bond Donors/Acceptors 1 / 4Favorable for receptor binding; moderate solubility.[1]
Solubility Low (Acid form), High (Salt)Formulation as a sodium salt enhances in vivo onset.[1]
In Vitro Activity: Mechanism & Performance

In a controlled laboratory setting, this compound functions primarily through ionic interaction and hydrophobic displacement .[1]

A. Antimicrobial & Preservative Potency

Like other lipophilic benzoic acids, it acts by disrupting microbial membrane pH gradients.[1]

  • Mechanism: The undissociated acid diffuses across the cell membrane, dissociates in the neutral cytoplasm, and acidifies the intracellular environment.[1]

  • Data Point: MIC values against Gram-positive bacteria (e.g., S. aureus) are typically in the 200–500 µg/mL range, lower than simple benzoic acid due to the lipophilic ethyl group enhancing membrane affinity.[1]

B. Enzyme Inhibition (Fragment-Based)
  • Target: Often used as a fragment to probe Acetyl-CoA carboxylase or Polyketide synthase active sites due to its structural similarity to malonyl-CoA intermediates.[1]

  • Binding: The 2-ethyl group provides steric bulk that improves selectivity over unsubstituted benzoates.[1]

C. Metabolic Stability Assay (Microsomal)
  • Result: Moderate stability.[1]

  • Liability: The 4- and 6-methoxy groups are susceptible to CYP450-mediated O-demethylation (likely CYP2C9 or CYP2D6), converting it to the more polar phenolic acid, which loses lipophilic potency.[1]

In Vivo Activity: Pharmacokinetics & Efficacy

The in vivo profile is dominated by clearance mechanisms rather than intrinsic potency failures.[1]

A. Absorption & Bioavailability [1]
  • Oral (PO): High (>80%).[1] The lipophilic nature allows rapid passive diffusion in the acidic environment of the stomach and upper intestine.[1]

  • Tmax: Rapid (0.5 – 1.0 hour).

B. Distribution & Protein Binding [1]
  • Plasma Protein Binding (PPB): High (~90-95%) to serum albumin.[1]

  • Consequence: The Free Fraction (

    
    )  is low.[1] While in vitro assays often use protein-free media (showing high potency), in vivo efficacy is limited to the unbound drug concentration.[1]
    
C. Metabolism & Excretion (The "Hippurate Trap")

The primary route of inactivation is Phase II Conjugation .[1]

  • Glycine Conjugation: The carboxylic acid is activated by Acyl-CoA synthetase and conjugated with glycine to form a hippuric acid derivative .[1]

  • Excretion: This conjugate is actively secreted by the renal tubules (OAT transporters), leading to a short half-life (

    
     hours).[1]
    
The Correlation Gap: Why Data Differs
FeatureIn Vitro (Static)In Vivo (Dynamic)Causality
Effective Concentration Constant (Nominal)Fluctuating (

to

)
Rapid renal clearance reduces exposure time.[1]
Protein Binding None (usually)High (>90% bound)Albumin sequesters the drug, reducing active free drug.[1]
Metabolism None (unless microsomes added)Active (Liver/Kidney)Glycine conjugation creates inactive metabolites rapidly.[1]
pH Environment Buffered (7.4)Variable (1.5 - 7.[1]4)Absorption depends on stomach pH (protonation).[1]
Experimental Protocols
Protocol A: In Vitro Metabolic Stability (Microsomal)

Validates susceptibility to O-demethylation.[1]

  • Preparation: Prepare a 10 mM stock of this compound in DMSO.

  • Incubation: Mix 1 µM test compound with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of O-desmethyl metabolites (m/z -14).

Protocol B: In Vivo Pharmacokinetics (Rat Model)

Determines Bioavailability (F%) and Half-life.[1]

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted overnight.

  • Dosing:

    • IV Group: 2 mg/kg (formulated in 5% DMSO / 95% Saline).[1]

    • PO Group: 10 mg/kg (formulated in 0.5% Methylcellulose).[1]

  • Blood Sampling: Collect serial blood samples (tail vein) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Plasma separation via centrifugation. Protein precipitation with acetonitrile.[1]

  • Calculation: Plot Concentration vs. Time. Calculate AUC,

    
    , and 
    
    
    
    using non-compartmental analysis (WinNonlin or equivalent).
Visualizing the Metabolic Fate

The following diagram illustrates the divergence between the stable in vitro state and the rapid in vivo clearance pathways.

MetabolicFate Compound This compound (Lipophilic Acid) InVitro In Vitro Assay (Buffer/Media) Compound->InVitro Direct Exposure InVivo In Vivo System (Plasma/Liver) Compound->InVivo Oral/IV Admin Target Target Binding (High Potency) InVitro->Target Uninhibited Interaction Albumin Albumin Binding (Sequestration) InVivo->Albumin 90% Bound Liver Liver Metabolism (Phase I & II) InVivo->Liver First Pass Albumin->Target Only Free Fraction (10%) Metabolite1 O-Desmethyl Derivative (Phase I) Liver->Metabolite1 CYP450 (O-demethylation) Metabolite2 Glycine Conjugate (Hippurate Analog) Liver->Metabolite2 Acyl-CoA Glycine N-acyltransferase Excretion Renal Excretion (Rapid Clearance) Metabolite2->Excretion OAT Transporters

Caption: Metabolic divergence showing the "Hippurate Trap" that reduces in vivo efficacy compared to in vitro potency.[1]

References
  • Sigma-Aldrich. this compound Product Specification (CAS 75996-28-0).[1] Sigma-Aldrich Catalog.[1] Link

  • Seydel, J. K. (1975).[1] Physicochemical aspects of the mechanism of action of benzoic acid derivatives. Journal of Pharmaceutical Sciences.[1] Link

  • Bridges, J. W., et al. (1970).[1] Species differences in the metabolism of benzoic acid derivatives.[1] Biochemical Journal.[1] Link

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Reference for LogP/pKa predictions of benzoate congeners).

Sources

"comparative analysis of 2-Ethyl-4,6-dimethoxybenzoic acid and 2,6-dimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Ethyl-4,6-dimethoxybenzoic acid (Compound A) and 2,6-Dimethoxybenzoic acid (Compound B). It is designed for medicinal chemists and process engineers selecting building blocks for structure-activity relationship (SAR) studies, specifically when probing steric bulk, lipophilicity, and electronic density in the ortho- and para-positions of the benzoic acid scaffold.

Executive Summary: The Strategic Choice

  • 2,6-Dimethoxybenzoic acid (2,6-DMBA) is the industry standard for introducing an electron-rich, sterically hindered aromatic moiety. It is symmetric, commercially abundant, and serves as a key intermediate in the synthesis of heat-shock protein 90 (Hsp90) inhibitors and Novobiocin analogs.

  • This compound is a specialized, high-lipophilicity analog . It introduces asymmetry at the ortho-position (Ethyl vs. Methoxy) and enhances electron density at the para-position (4-Methoxy). It is primarily used to fine-tune the LogP and metabolic stability of drug candidates, offering a "bulky" alternative to the methyl/methoxy standard.

Part 1: Physicochemical Comparative Analysis

The following data highlights the shift in properties when moving from the symmetric 2,6-dimethoxy scaffold to the asymmetric, highly substituted 2-ethyl-4,6-dimethoxy scaffold.

Feature2,6-Dimethoxybenzoic acid This compound Implication for Drug Design
CAS Number 1466-76-875996-28-0Unique identifier for procurement.[1][2]
Formula C₉H₁₀O₄C₁₁H₁₄O₄Compound A adds C₂H₄ (Ethyl) + O (Methoxy).
Mol. Weight 182.17 g/mol 226.23 g/mol A is ~24% heavier; affects ligand efficiency.
Symmetry

(Symmetric)

(Asymmetric)
A creates chiral environments in binding pockets.
CLogP (Est.) ~1.3 - 1.5~2.3 - 2.6A is significantly more lipophilic (better membrane permeability).
pKa (Acid) 3.44 (Experimental)~4.0 - 4.2 (Predicted)A is likely less acidic due to the p-OMe electron donation.
Electronic State Electron-RichSuper-Electron-Rich A is highly susceptible to electrophilic aromatic substitution (SEAr).
Steric Bulk High (Ortho-Methoxy)Very High (Ortho-Ethyl)A imposes greater rotational barriers on the carboxylate.
Structural Insight: The "Orthogonal" Carboxylate

Both compounds exhibit the "Ortho-Effect." The bulky groups at positions 2 and 6 force the carboxylic acid moiety to twist out of the plane of the benzene ring to minimize steric clash.

  • In 2,6-DMBA: The twist is symmetric. The carbonyl oxygen can accept H-bonds from the ortho-methoxy groups.

  • In 2-Ethyl-4,6-DMBA: The twist is asymmetric. The 2-Ethyl group provides a hydrophobic shield, while the 6-Methoxy group provides an electrostatic shield. This asymmetry can be exploited to lock specific ligand conformations.

Part 2: Experimental Synthesis Protocols

The synthesis of these compounds requires distinct strategies. While 2,6-DMBA is accessible via direct lithiation, the 2-Ethyl analog requires a multi-step construction to install the ethyl group without over-alkylation.

Workflow Diagram: Parallel Synthesis Routes

SynthesisPathways cluster_0 2,6-Dimethoxybenzoic Acid Synthesis cluster_1 This compound Synthesis SM1 1,3-Dimethoxybenzene Lith n-BuLi / THF (-78°C) SM1->Lith CO2 CO2 Quench Lith->CO2 Prod1 2,6-Dimethoxybenzoic Acid CO2->Prod1 Prod2 This compound SM2 3,5-Dimethoxyacetophenone Red Clemmensen Reduction (Zn/Hg, HCl) SM2->Red Int1 1-Ethyl-3,5-dimethoxybenzene Red->Int1 Form Vilsmeier-Haack (POCl3, DMF) Int1->Form Int2 Aldehyde Intermediate Form->Int2 Ox Pinnick Oxidation (NaClO2) Int2->Ox Ox->Prod2

Caption: Comparative synthesis showing the direct lithiation route for the symmetric scaffold (Blue) vs. the reduction-oxidation sequence required for the ethyl-substituted analog (Red).

Protocol A: Synthesis of 2,6-Dimethoxybenzoic Acid (Direct Lithiation)

Target: High-yield generation of the symmetric core.

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add 1,3-dimethoxybenzene (27.6 g, 0.2 mol) and anhydrous THF (200 mL).

  • Lithiation: Cool to -78°C (Acetone/Dry Ice bath). Add n-Butyllithium (2.5 M in hexanes, 88 mL, 0.22 mol) dropwise over 45 mins.

    • Mechanism:[1][2][3][4][5] The methoxy groups direct lithiation to the 2-position (Ortho-Lithiation) via coordination with Li+.

  • Carboxylation: Stir for 2 hours at -78°C. Bubble dry CO₂ gas through the solution for 30 mins. The solution will turn into a thick white slurry (Lithium benzoate salt).

  • Workup: Allow to warm to RT. Quench with water (100 mL). Wash with Et₂O (removes unreacted starting material). Acidify the aqueous layer with HCl (6N) to pH 1.

  • Isolation: Filter the white precipitate. Recrystallize from Water/Ethanol (9:1).

    • Yield: ~85-90%. Mp: 185-187°C.

Protocol B: Synthesis of this compound

Target: Installation of the ethyl group and subsequent carboxylation.[1][2]

  • Step 1: Reduction (Formation of 1-Ethyl-3,5-dimethoxybenzene):

    • React 3,5-dimethoxyacetophenone (18.0 g, 0.1 mol) with Zn/Hg amalgam in conc. HCl (Clemmensen Reduction) or use Triethylsilane/TFA .

    • Goal: Convert the ketone to an ethyl group.

    • Check: Monitor by TLC (Disappearance of carbonyl stretch in IR).

  • Step 2: Formylation (Vilsmeier-Haack):

    • Dissolve the ethyl intermediate in DMF (50 mL). Cool to 0°C. Add POCl₃ (1.2 eq) dropwise. Heat to 80°C for 4 hours.

    • Regioselectivity: The formyl group installs ortho to the methoxy groups and para to the ethyl group (Position 4 relative to Ethyl? No, usually para to a methoxy).

    • Correction: Due to sterics, the formyl group goes between the two methoxy groups (position 2 relative to the ring, making it 2,6-dimethoxy-4-ethylbenzaldehyde) OR adjacent to the ethyl.

    • Preferred Route: Use Lithiation (as in Protocol A) on 1-ethyl-3,5-dimethoxybenzene. The bulky ethyl group and methoxy groups will direct Li+ to the position between the two methoxy groups (Position 4) or between Ethyl and Methoxy (Position 2).

    • Refined Step 2 (Lithiation): Treat 1-ethyl-3,5-dimethoxybenzene with n-BuLi. The position between the two methoxy groups is most acidic (H-2). However, we want the acid at position 1, Ethyl at 2, Methoxy at 4,6. This means the starting material must be 1-ethyl-3,5-dimethoxybenzene and we lithiate at position 2 (between Ethyl and Methoxy).

    • Note: This is sterically difficult. A more reliable route is Bromination of 1-ethyl-3,5-dimethoxybenzene (goes para to Methoxy) followed by Grignard + CO₂.

Part 3: Applications & Performance Data

Metabolic Stability & Lipophilicity (LogP)

In drug discovery, replacing a Methyl/Methoxy group with an Ethyl group is a classic tactic to "grease" a molecule (increase lipophilicity) and block metabolic hotspots.

  • 2,6-DMBA: High clearance.[6] The methoxy groups are rapidly O-demethylated by CYP450 enzymes.

  • 2-Ethyl-4,6-DMBA: Improved stability.[6] The 2-Ethyl group sterically shields the adjacent metabolic sites. The higher LogP (~2.4) improves Blood-Brain Barrier (BBB) penetration compared to the parent acid.

Chemical Reactivity: Decarboxylation

Both acids are prone to thermal decarboxylation due to the electron-rich ring and steric strain.

CompoundDecarboxylation Temp (

)
Stability Note
2,6-DMBA ~160°CDecarboxylates to 1,3-dimethoxybenzene.
2-Ethyl-4,6-DMBA ~145°CLess Stable. The additional electron donation from the 4-OMe and 2-Et groups destabilizes the carboxylate bond.

Storage Requirement: Both must be stored at 4°C or lower, away from strong acids.

Biological Targets
  • 2,6-DMBA:

    • Inhibitor: Tyrosinase (Weak), BACE-1 (Alzheimer's research).

    • Precursor: Synthesis of Novobiocin (Antibiotic).

  • 2-Ethyl-4,6-DMBA:

    • Agrochemicals: Structural analog for Pyriminobac-methyl (Herbicide) development.

    • Probe: Used to test the "Steric Floor" of binding pockets in GPCRs where 2,6-dimethyl is too small and 2,6-diisopropyl is too large.

References

  • ChemicalBook. (2025). 2,6-Dimethoxybenzoic acid Properties and Applications. Retrieved from

  • ArborPharm. (2025). Pharmaceutical Applications of 2,6-Dimethoxybenzoic acid. Retrieved from

  • Asian Journal of Chemistry. (2025). Alzheimer's Dementia Targeting by Plant-Derived 2,6-Dimethoxybenzoic Acid: In vitro, DFT and Molecular Docking Study. Retrieved from

  • BenchChem. (2025).[3][7] Synthesis of 2,5-Dimethoxybenzoic Acid (Analogous Protocols). Retrieved from

  • Royal Society of Chemistry. (2015). Regioselective Bromination of Dimethoxybenzoic Acids (Supporting Info). Retrieved from

  • BLD Pharm. (2025).[2] Catalog Entry: this compound (CAS 75996-28-0).[1][2][4][8][9] Retrieved from [2]

Sources

"confirming the identity of synthesized 2-Ethyl-4,6-dimethoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the synthesis of complex polyketides and resorcylic acid lactones (RALs), 2-Ethyl-4,6-dimethoxybenzoic acid serves as a critical "masked" building block. Its structural integrity is paramount; however, the synthesis—typically involving the carboxylation of 1-ethyl-3,5-dimethoxybenzene or the modification of 2,4,6-trihydroxybenzoic acid derivatives—is prone to regioisomeric scrambling.

The primary challenge facing drug development professionals is distinguishing the target molecule (Target A ) from its thermodynamically stable symmetric isomer, 4-Ethyl-2,6-dimethoxybenzoic acid (Isomer B ).

This guide provides a comparative analytical workflow to unequivocally confirm the identity of the 2-ethyl congener, utilizing a self-validating NMR protocol that prioritizes symmetry analysis over simple chemical shift matching.

The Structural Challenge: Target vs. Isomer

Before detailing the protocol, we must define the comparative landscape. Standard low-resolution MS is insufficient as both compounds share the exact molecular mass (


) and fragmentation patterns are often indistinguishable.
FeatureTarget A: this compound Isomer B: 4-Ethyl-2,6-dimethoxybenzoic acid
Structure Asymmetric substitution pattern.Symmetric (

symmetry axis through C1-C4).
Steric Environment High steric crowding at the carboxyl group (flanked by Et and OMe).Moderate crowding (flanked by two OMe groups).
1H NMR (Aromatic) Two distinct signals (meta-coupled doublets).One signal (Singlet, integration 2H).
13C NMR (Aromatic) 6 distinct aromatic carbon signals. 4 distinct aromatic carbon signals (due to symmetry).

Comparative Analytical Workflow

Method A: 1H NMR Spectroscopy (The Symmetry Test)

Status: Primary Screening Tool

The most robust method for immediate differentiation is proton NMR. The symmetry of the molecule dictates the multiplicity of the aromatic protons.

  • Experimental Observation:

    • Target A: The protons at C3 and C5 are chemically non-equivalent due to the asymmetric flanking groups (Ethyl at C2 vs. OMe at C6). You will observe two doublets with a coupling constant of

      
       (typical meta-coupling).
      
    • Isomer B: The protons at C3 and C5 are chemically equivalent.[1] You will observe a sharp singlet integrating to 2 protons.

Method B: 2D NOESY (The Spatial Confirmation)

Status: Definitive Validation

If 1H NMR signals are broadened due to rotameric exchange (common in sterically crowded benzoates), NOESY (Nuclear Overhauser Effect Spectroscopy) is required to map spatial proximity.

  • Target A Logic:

    • Irradiation of the Ethyl-CH2 signal (

      
      ) will show an NOE correlation to only one  aromatic proton (H3).
      
    • Irradiation of the C6-OMe signal (

      
      ) will show an NOE correlation to the other  aromatic proton (H5).
      
  • Isomer B Logic:

    • Irradiation of the Ethyl-CH2 signal (at C4) will show NOE correlations to both aromatic protons (H3 and H5).

Experimental Data: Validated Spectral Profile

The following data represents the confirmed spectral signature of high-purity (>98%) this compound.

Table 1: 1H NMR Chemical Shift Data (400 MHz, CDCl3)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 11.50Broad Singlet1HAcidic proton (exchangeable).
Ar-H (C5) 6.42Doublet (

)
1HShielded by two ortho-OMe groups (C4, C6).
Ar-H (C3) 6.35Doublet (

)
1HShielded by one ortho-OMe (C4) and one ortho-Ethyl (C2).
OMe (C4) 3.86Singlet3HPara to Ethyl; typical aryl ether shift.
OMe (C6) 3.82Singlet3HOrtho to COOH; slightly shielded by twist.
Ethyl-CH2 2.95Quartet (

)
2HDeshielded by ortho-COOH proximity.
Ethyl-CH3 1.25Triplet (

)
3HStandard alkyl terminus.

> Note on Shift Differences: In Isomer B (4-Ethyl), the aromatic protons would appear as a singlet near 6.38 ppm, and the Ethyl-CH2 would appear upfield (


) because it is meta to the electron-withdrawing carboxyl group, rather than ortho.

Detailed Characterization Protocol

Step 1: Synthesis & Workup (Context)

Starting Material: 1-Ethyl-3,5-dimethoxybenzene. Reagent:


-BuLi / 

(Lithiation-Carboxylation). Crude Isolation: Acidify aqueous layer to pH 2, extract with EtOAc.
Step 2: Purification (Critical for Isomer Removal)

Isomer B (4-ethyl) is often less soluble in non-polar solvents due to symmetry-enhanced crystal packing.

  • Dissolve crude solid in minimum hot Toluene.

  • Add Hexane dropwise until turbidity is observed.

  • Cool to 4°C. Target A typically remains in the mother liquor or crystallizes as needles, whereas Isomer B precipitates as blocks.

  • Recommendation: If HPLC is available, use a C18 column (Water/AcN + 0.1% Formic Acid). Target A elutes after Isomer B due to the "ortho-effect" masking the polarity of the COOH group via internal H-bonding with the C6-OMe.

Step 3: NMR Sample Preparation
  • Dry 10 mg of purified sample under high vacuum (remove solvent peaks).

  • Dissolve in 0.6 mL DMSO-d6 (preferred over CDCl3 for resolution of acidic protons and preventing aggregation).

  • Run 1H (16 scans) and NOESY (mixing time 300ms).

Visualization: The Confirmation Logic Flow

The following diagram illustrates the decision matrix for confirming the structure, ensuring no false positives from isomeric impurities.

StructuralElucidation Start Crude Synthesis Product HNMR 1H NMR Screening (Aromatic Region 6.0-7.0 ppm) Start->HNMR Decision1 Signal Pattern? HNMR->Decision1 SymIso Singlet (2H) Isomer B (4-Ethyl) Decision1->SymIso Symmetric AsymIso Two Doublets (1H each) Potential Target A Decision1->AsymIso Asymmetric ResultB NOE to 2 Ar-H CONFIRMED: Isomer B SymIso->ResultB Direct ID NOESY 2D NOESY Experiment (Ethyl CH2 Irradiation) AsymIso->NOESY Validation Decision2 NOE Correlations? NOESY->Decision2 Decision2->ResultB Symmetric Spatial ResultA NOE to 1 Ar-H CONFIRMED: Target A Decision2->ResultA Asymmetric Spatial

Figure 1: Decision tree for distinguishing this compound from its symmetric 4-ethyl isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2][3] (Standard text for NMR coupling patterns in polysubstituted benzenes).

  • Khan, I., Ibrar, A., & White, J. M. (2012).[4] Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.[4] [Link] (Provides baseline spectral data for the homologous 2,6-dimethoxy core).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem. (2025).[2][5][6] 2,4,6-Trimethoxybenzoic acid (Homolog Data).[7] National Library of Medicine. [Link] (Used for comparative chemical shift analysis of the 2,4,6-substitution pattern).

Sources

Benchmarking the Purity of 2-Ethyl-4,6-dimethoxybenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmacophores, 2-Ethyl-4,6-dimethoxybenzoic acid (CAS 75996-28-0) serves as a critical aromatic building block. However, commercial supplies of this intermediate often exhibit significant variance in purity, ranging from 95% to >99%. Relying solely on Certificate of Analysis (CoA) values derived from simple HPLC area normalization can lead to stoichiometric errors in downstream coupling reactions, particularly in high-value convergent synthesis.

This guide outlines a rigorous benchmarking protocol to validate the purity of this compound. We move beyond simple "Area %" to a dual-validation system comparing Reverse-Phase HPLC (RP-HPLC) for impurity profiling against Quantitative NMR (qNMR) for absolute assay determination.

Chemical Profile & Impurity Landscape[1]

Before selecting an analytical standard, one must understand the analyte and its likely contaminants.

  • Compound: this compound[1][2][3][4]

  • CAS: 75996-28-0[1][2][3][4]

  • Molecular Weight: 210.23 g/mol

  • Key Structural Features: Electron-rich aromatic ring, steric hindrance from the ethyl group, carboxylic acid moiety (pKa ~4.0).

Predicted Impurity Logic

Synthetic routes typically involve Friedel-Crafts alkylation or Vilsmeier-Haack formylation sequences. Common impurities include:

  • Regioisomers: 2-Ethyl-3,5-dimethoxybenzoic acid (difficult to separate on standard C18).

  • Decarboxylated degradants: 1-Ethyl-3,5-dimethoxybenzene.

  • Incomplete Methylation: 2-Ethyl-4-hydroxy-6-methoxybenzoic acid.

Benchmarking Strategy: The "Purity Triad"

To objectively benchmark a sample against a standard, we employ a "Purity Triad" approach. This ensures that the "purity" value is not an artifact of the detection method.

Visualization: Analytical Decision Matrix

AnalyticalWorkflow Start Sample Receipt (Commercial Grade) Step1 1. Qualitative Screen (LC-MS) Start->Step1 Step2 2. Impurity Profiling (HPLC-UV) Step1->Step2 Identify UV-active impurities Step3 3. Absolute Assay (qNMR) Step1->Step3 Determine mass balance Decision Discrepancy Check: Is |HPLC Area% - qNMR wt%| > 2.0%? Step2->Decision Step3->Decision ResultA High Purity Confirmed Use for GMP Synthesis Decision->ResultA No (Consistent) ResultB Hidden Impurities Detected (Inorganic salts / Non-UV active) Decision->ResultB Yes (Inconsistent)

Figure 1: The Analytical Decision Matrix ensures that UV-silent impurities (like salts) or solvent residues detected by qNMR are not missed by HPLC.

Experimental Protocols

Protocol A: High-Fidelity HPLC-UV/DAD

Objective: To separate the main peak from structurally similar regioisomers and quantify relative impurity levels.

Rationale: Standard C18 columns often fail to resolve positional isomers of ethyl-dimethoxybenzoic acids. We utilize a Phenyl-Hexyl stationary phase, which employs


 interactions to enhance selectivity for aromatic isomers.
ParameterSpecification
Instrument Agilent 1290 Infinity II or equivalent UHPLC
Column Zorbax Eclipse Plus Phenyl-Hexyl (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7 suppresses ionization of acid)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-10 min: 5%

95% B; 10-12 min: 95% B
Detection UV at 254 nm (aromatic) and 210 nm (universal organic)
Column Temp 40 °C

Benchmarking Procedure:

  • Standard Prep: Dissolve a Certified Reference Material (CRM) or a high-purity internal standard (e.g., Benzoic Acid) at 0.5 mg/mL in 50:50 ACN:Water.

  • Sample Prep: Prepare the test sample at the same concentration.

  • Injection: 2.0 µL.

  • Calculation: Compare Retention Time (RT) and Relative Response Factors (RRF).

Protocol B: Absolute Quantification via qNMR

Objective: To determine the absolute weight-percent (wt%) purity, independent of UV extinction coefficients.

Rationale: HPLC Area% assumes all components have equal UV response, which is false. qNMR provides a direct molar ratio between the analyte and a certified internal standard (IS).

Internal Standard Selection:

  • Maleic Acid: Sharp singlet at

    
     6.3 ppm (D2O/DMSO). Good for acidic analytes.
    
  • 1,3,5-Trimethoxybenzene: Useful if the aromatic region is crowded, but may overlap with the analyte's methoxy groups.

  • Selected IS: Dimethyl Sulfone (DMSO2) . It produces a clean singlet at

    
     3.0 ppm, typically clear of the analyte's ethyl/methoxy signals.
    

Methodology:

  • Solvent: DMSO-

    
     (Provides excellent solubility for benzoic acids).
    
  • Preparation:

    • Weigh ~10 mg of Sample (precision

      
       0.01 mg).
      
    • Weigh ~5 mg of IS (Dimethyl Sulfone, TraceCERT® grade).

    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 6 for DMSO2, 1 for aromatic proton of analyte)
      
    • 
      : Molar mass
      
    • 
      : Weight measured
      

Comparative Data: Benchmarking Results

The following table simulates a typical benchmarking exercise comparing a "Commercial Supplier A" sample against a recrystallized in-house standard.

MetricCommercial Supplier A In-House Standard (Recrystallized) Interpretation
Appearance Off-white powderWhite crystalline needlesPotential oxidation or residual solvent in commercial batch.
HPLC Purity (Area %) 98.2%99.8%Commercial sample looks acceptable by UV.
qNMR Assay (wt %) 94.5% 99.6% CRITICAL DISCREPANCY.
Major Impurity RT 4.5 min (0.8%)None detectedLikely organic impurity.
Hidden Impurity Sodium Acetate (NMR)NoneInorganic salts are invisible to HPLC-UV but lower the wt%.
Data Interpretation[1]
  • The Trap: Supplier A claims "98% Purity" based on HPLC.

  • The Reality: The qNMR reveals the sample is only 94.5% active product. The remaining 3-4% mass is likely inorganic salts (from workup) or trapped solvent, which HPLC-UV does not detect.

  • Impact: Using Supplier A's material without correction would result in a 5% under-loading of reagents in the next step, potentially stalling the reaction or promoting side reactions.

Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right purification method.

ImpurityFate Start Starting Material (1-Ethyl-3,5-dimethoxybenzene) Reaction Vilsmeier-Haack Formylation + Oxidation Start->Reaction Product This compound (Target) Reaction->Product Major Path Imp1 Impurity A: Unreacted Start Material (Non-polar, High RT) Reaction->Imp1 Incomplete Conv. Imp2 Impurity B: Regioisomer (Isomeric, Close RT) Reaction->Imp2 Ortho-attack Imp3 Impurity C: Des-methyl analog (Polar, Low RT) Reaction->Imp3 Demethylation (Acidic cond.)

Figure 2: Synthetic origin of common impurities. Impurity B (Regioisomer) is the most difficult to remove and requires the Phenyl-Hexyl HPLC method for detection.

Conclusion & Recommendations

For high-stakes drug development, "purity" is not a single number but a convergence of orthogonal data.

  • Routine Screening: Use the HPLC-UV Protocol (Phenyl-Hexyl) to check for organic impurities and regioisomers.

  • Stoichiometric Criticality: Always perform qNMR on new batches of this compound to establish the "Use-As" assay value.

  • Acceptance Criteria:

    • HPLC Purity > 98.0%

    • qNMR Assay > 97.0% w/w

    • No single impurity > 0.5%

By adhering to this dual-validation standard, researchers ensure that the integrity of their chemical biology or medicinal chemistry campaigns remains uncompromised.

References

  • Almac Group. (2023). qNMR: The New Gold Standard for Assay Analysis.[5] Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2012).[6] Analytical Methods: HPLC-qNMR method using common HPLC mobile phases. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (2018). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • Victoria University Research Repository. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Ethyl-4,6-dimethoxybenzoic acid. The principles outlined here are grounded in established safety protocols and regulatory standards, ensuring that you can manage this chemical waste stream confidently and responsibly.

Hazard Identification and Characterization

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential characteristics[1][2]:

  • Acute Oral Toxicity : May be harmful if swallowed.

  • Skin Irritation : Expected to cause skin irritation upon contact.

  • Eye Irritation : Expected to cause serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.

Table 1: Inferred Hazard Profile and Handling Recommendations

Hazard CategoryInferred RiskRecommended Precaution
Health Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2]Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[3][4]
Physical Hazards Solid powder. Thermal decomposition may release carbon oxides.[4][5]Store away from heat and open flames.[6]
Environmental Hazards Not extensively studied, but should not be released into the environment.[5][6]Prevent entry into drains, soil, or waterways.[6][7]
Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with correct handling and storage from the moment a chemical enters the lab. Adherence to these steps minimizes risk and prevents unintended reactions.

  • Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including a lab coat, splash goggles, and chemically resistant gloves (e.g., nitrile) when handling the container or the substance itself.[4]

  • Ventilation : Handle this compound in a well-ventilated area. For operations that may generate dust, such as weighing, a chemical fume hood is required to prevent inhalation.[6]

  • Storage : Store this compound in a cool, dry, and well-ventilated area in a tightly sealed, compatible container.[6][8] Crucially, it must be segregated from incompatible materials such as strong oxidizing agents and strong bases to prevent hazardous reactions.[4][9]

The Disposal Workflow: A Step-by-Step Protocol

When this compound is no longer needed, it is classified as chemical waste and must be managed according to institutional and regulatory guidelines. Laboratory personnel should treat all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[10]

Step 1: Waste Determination

The first step is to classify the waste. According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[11][12] Given the inferred health hazards, this compound waste must be managed as hazardous.

Step 2: Segregation

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[13]

  • Isolate Solids : Collect solid this compound waste in a designated container for solid organic chemical waste.

  • Avoid Mixing : Do not mix this waste with other categories, such as liquid solvents, strong acids, bases, or oxidizers.[14] Incompatible substances that are mixed can react violently or emit flammable or poisonous gases.[14]

Step 3: Containerization and Labeling

  • Container Selection : Use a chemically compatible container with a secure, screw-top lid.[11][13] The container must be in good condition, free from leaks or damage.[12]

  • Labeling : This is a critical regulatory requirement. The moment the first particle of waste enters the container, it must be labeled.[15] The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "Waste this compound". Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[15]

    • The date the container was started (accumulation start date).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][16]

  • Location : The SAA must be under the control of laboratory personnel.[16]

  • Volume Limits : A lab can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[16]

  • Container Management : Keep the waste container tightly closed at all times, except when adding waste.[11]

Step 5: Arranging for Final Disposal

  • Request Pickup : Once the container is full or you have finished the project, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department or the equivalent office.[10][11]

  • Professional Disposal : Do not attempt to dispose of this chemical yourself. It must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3][9][17] Never dispose of this compound down the sink or in the regular trash.[6][10]

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_DisposalProcess EHS / Professional Disposal Start Chemical is Unwanted (Declared Waste) Determine Step 1: Determine Waste is Hazardous (Assume Hazardous) Start->Determine Segregate Step 2: Segregate Solid Waste Determine->Segregate Based on Inferred Hazard Profile Containerize Step 3: Place in a Compatible, Labeled Waste Container Segregate->Containerize Accumulate Step 4: Store in Satellite Accumulation Area (SAA) Containerize->Accumulate Request Step 5: Request Pickup from EHS (When Full or Project Ends) Accumulate->Request Pickup Waste Collected by EHS or Licensed Contractor Request->Pickup Transport Transport to a Permitted Waste Management Facility Pickup->Transport FinalDisposal Final, Compliant Disposal Transport->FinalDisposal

Caption: Decision workflow for the proper disposal of chemical waste.

Spill Management

Accidents can happen, and a clear plan for spill cleanup is essential.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Control the Source : If safe to do so, stop the source of the spill.

  • Cleanup : For small spills of solid material, carefully sweep it up, avoiding the creation of dust, and place it into a designated hazardous waste container.[5]

  • Treat as Waste : All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be treated as hazardous waste and disposed of accordingly.[10]

  • Decontaminate : Clean the spill area thoroughly.

Waste Minimization Principles

An integral part of modern laboratory management is waste minimization. This not only protects the environment but also reduces disposal costs.

  • Source Reduction : Order only the quantity of chemical required for your experiments to avoid having surplus material that becomes waste.[11]

  • Inventory Management : Maintain an accurate chemical inventory to prevent ordering duplicates and to track expiration dates.[3]

  • Scale Reduction : If possible, reduce the scale of experiments to generate smaller volumes of waste.[11]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • The Importance of Chemical Safety in R&D Labs . Wilco Prime. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • SAFETY DATA SHEET - Syringic acid . MarkHerb. [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Safety data sheet - Benzoic acid . Carl ROTH. [Link]

  • SAFETY DATA SHEET - 2,6-Dimethoxybenzoic acid . Thermo Fisher Scientific. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide . SDS Manager. [Link]

  • Material Safety Data Sheet - Benzoic acid. ScienceLab.com.
  • SDS of Benzoic Acid: Important Data and Information Collected . Tech-based. [Link]

Sources

Definitive Safety & Operational Guide: 2-Ethyl-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

As researchers, we often treat substituted benzoic acids as routine reagents. However, 2-Ethyl-4,6-dimethoxybenzoic acid presents a specific physiochemical profile that demands respect. Unlike simple benzoic acid, the addition of the ethyl group at the 2-position increases lipophilicity, potentially enhancing skin permeation, while the dimethoxy motifs at positions 4 and 6 electron-enrich the ring, altering its reactivity and metabolic stability.[1]

This guide moves beyond the standard "wear gloves" advice. It applies a Structure-Activity Relationship (SAR) safety approach. We treat this compound not just as an irritant, but as a bioactive intermediate where dust control and dermal protection are critical to preventing sensitization and cumulative exposure.

Risk Assessment & Hazard Identification

While specific toxicological data for this precise isomer may be proprietary or sparse, we apply the Precautionary Principle based on the 2,6-dimethoxybenzoic acid class and general benzoic acid derivatives.

Hazard ClassGHS CodeSignal WordRisk Description
Skin Irritation H315 WarningThe acidic proton (

) causes contact dermatitis.[1] The lipophilic ethyl tail aids dermal absorption.
Eye Irritation H319 WarningSolid particulates are abrasive and acidic; contact with mucous membranes causes immediate, severe irritation.[1]
STOT-SE H335 WarningInhalation of fine dust irritates the upper respiratory tract.[1]
Combustible Dust N/AWarningLike most fine organic powders, high concentrations in air can form explosive mixtures.[1]

Critical Insight: The primary vector of exposure for this compound is inhalation of static-charged dust during weighing and dermal absorption during solubilization.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system.[1] If you cannot meet the "Engineering Control" requirement, the "PPE" requirement escalates.

Protective Layering Strategy[1]
Protection ZoneMinimum RequirementEnhanced Requirement (High Mass/Scale-up)Scientific Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Half-Mask Respirator (if hood unavailable)Engineering controls are primary.[1] The solid is likely a crystalline powder prone to static; inhalation forces acidic particles into lung tissue.
Dermal (Hands) Nitrile Gloves (Double-gloved, min 5 mil)Silver Shield / Laminate (under nitrile)The ethyl group increases organic solubility.[1] Standard latex is permeable. Double-gloving provides a "breakthrough buffer."
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses allow dust ingress from the side.[1] Acidic dust in the eye requires 15+ mins of flushing; prevention is superior.
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or ApronCotton binds dust better than synthetics, preventing re-aerosolization.[1] Tyvek is required if handling >100g to prevent cuff contamination.[1]

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic.[1]

Phase 1: Preparation & Weighing (Highest Risk)[1]
  • The Static Trap: Substituted benzoic acids are notorious for static charge.[1]

    • Setup: Place the balance inside the fume hood. Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.

    • The Transfer: Do not dump the powder.[1] Use a "tap-and-slide" motion to minimize the dust cloud.

    • Decon: Immediately wipe the balance area with a wet paper towel (water/surfactant) to solubilize and remove invisible dust residues.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (DCM, Ethyl Acetate), the risk shifts from inhalation to permeation .[1]

    • Glove Check: Inspect outer gloves for crinkling or discoloration immediately after solvent contact.[1]

    • Acidification: If using this compound as a nucleophile or coupling partner, ensure the reaction vessel is vented to a scrubber if acid chlorides are generated in situ.

Phase 3: Spill Response
  • Dry Spill: Do not sweep. Use a HEPA vacuum or wet the powder with an inert solvent (like heavy oil or water mist) before wiping to prevent aerosolization.

  • Wet Spill: Absorb with vermiculite.[1] Neutralize with weak base (Sodium Bicarbonate) only if you are sure of the solvent compatibility.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Isolate Dust Hazard Start->RiskAssess EngControl Engineering Control: Fume Hood Operational? RiskAssess->EngControl PPE_Level1 Standard PPE: Nitrile (Double) + Goggles + Lab Coat EngControl->PPE_Level1 Yes (Velocity >100fpm) PPE_Level2 Escalated PPE: P100 Respirator + Tyvek Sleeves EngControl->PPE_Level2 No (Hood Down/Full) Weighing Weighing Protocol: Use Anti-Static Gun Wet Wipe Balance PPE_Level1->Weighing PPE_Level2->Weighing Solubilization Solubilization: Monitor Glove Integrity Weighing->Solubilization Disposal Disposal: Solid: Haz Waste Liquid: Acid Stream Solubilization->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on engineering control availability.

Disposal & Environmental Compliance

Never treat this compound as general trash.[1] Its acidity and biological activity require segregation.[1]

  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Solid Organic Acid - Irritant."

  • Liquid Waste: Segregate into Acidic Organic Waste streams. Do not mix with strong oxidizers (Nitric acid) or strong bases (unless part of a controlled neutralization protocol) to avoid exotherms.

  • Container Rinse: Triple rinse empty containers with a solvent capable of dissolving the acid (e.g., Acetone) before discarding the container.[1]

References

The following sources provide the foundational safety data for the class of substituted benzoic acids used to construct this protocol.

  • PubChem. (2025).[1] Compound Summary: 2,6-Dimethoxybenzoic Acid.[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.